5-(3-bromopropyl)-1H-imidazole
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-(3-bromopropyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2/c7-3-1-2-6-4-8-5-9-6/h4-5H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEKYJDRLXCSRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis and characterization of 5-(3-bromopropyl)-1H-imidazole
Synthesis and Characterization of 5-(3-bromopropyl)-1H-imidazole: A Technical Guide
Part 1: Executive Summary & Strategic Analysis
Compound Identity:
-
IUPAC Name: this compound (Tautomeric with 4-(3-bromopropyl)-1H-imidazole)
-
Common Name: 3-(1H-imidazol-4-yl)propyl bromide
-
Target Form: Hydrobromide salt (Critical for stability)
Strategic Significance: The this compound scaffold serves as a pivotal "homohistamine" electrophile. Unlike the ethyl-linked histamine analogs, the propyl linker extends the distance between the pharmacophore (imidazole) and the functional handle (bromide), altering binding affinity for H2 and H3 histamine receptors.
Critical Stability Warning: The free base of this compound is inherently unstable. The nucleophilic N3 nitrogen of the imidazole ring can attack the terminal alkyl bromide in an intramolecular fashion to form a bicyclic quaternary ammonium salt (dihydroimidazopyrrolidinium), or polymerize intermolecularly. Therefore, this guide strictly details the synthesis and isolation of the hydrobromide salt (•HBr), where the imidazole nitrogen is protonated and deactivated against self-alkylation.
Part 2: Retrosynthetic Analysis & Pathway Design
The most robust synthetic route avoids the direct alkylation of imidazole, which often yields mixtures of N- and C-alkylated products. Instead, we utilize a "Side-Chain Modification" strategy starting from the commercially available 3-(1H-imidazol-4-yl)propanoic acid (dihydro-urocanic acid).
The Pathway:
-
Esterification: Protection of the carboxylic acid.
-
Reduction: Conversion of the ester to the primary alcohol (homohistaminol).
-
Nucleophilic Substitution: Conversion of the alcohol to the bromide using HBr, simultaneously forming the stable salt.
Caption: Figure 1. Linear synthetic pathway from propanoic acid precursor to the target bromide salt.
Part 3: Detailed Experimental Protocols
Step 1: Synthesis of Methyl 3-(1H-imidazol-4-yl)propanoate
This step protects the carboxylic acid to facilitate reduction.
-
Reagents: 3-(1H-imidazol-4-yl)propanoic acid (1.0 eq), Methanol (Solvent/Reagent), H₂SO₄ (Catalytic).[1][2]
-
Protocol:
-
Dissolve 10.0 g (71.4 mmol) of 3-(1H-imidazol-4-yl)propanoic acid in 150 mL of anhydrous methanol.
-
Add 1.0 mL of concentrated H₂SO₄ dropwise.
-
Heat to reflux (65°C) with stirring for 15 hours.
-
Concentrate in vacuo to remove methanol.
-
Workup: Dissolve residue in CH₂Cl₂ (100 mL), wash with saturated NaHCO₃ (aq) to neutralize acid. Extract aqueous layer with EtOAc (3 x 50 mL).
-
Dry combined organics over MgSO₄, filter, and concentrate.
-
-
Expected Outcome: Yellow oil (Yield: ~90-95%).
Step 2: Reduction to 3-(1H-imidazol-4-yl)propan-1-ol
-
Reagents: LiAlH₄ (1.0 M in THF, 1.2 eq), Anhydrous THF.
-
Protocol:
-
Prepare a flask with 1.2 eq of LiAlH₄ solution in anhydrous THF under Argon at 0°C.
-
Dissolve the ester from Step 1 in anhydrous THF and add dropwise to the LiAlH₄ solution.
-
Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).
-
Filter the white precipitate through Celite. Rinse the cake with THF/MeOH.
-
Concentrate the filtrate.
-
-
Expected Outcome: Viscous colorless to pale yellow oil (Yield: ~85%).
-
Checkpoint: Confirm loss of ester C=O stretch in IR (~1735 cm⁻¹) and appearance of broad OH stretch (~3300 cm⁻¹).
Step 3: Bromination to this compound Hydrobromide
-
Reagents: 48% Hydrobromic Acid (aq).[3]
-
Protocol:
-
Dissolve 5.0 g of 3-(1H-imidazol-4-yl)propan-1-ol in 40 mL of 48% aqueous HBr.
-
Heat the solution to reflux (126°C) for 18–24 hours.
-
Monitor by TLC (System: DCM/MeOH/NH₃ 90:9:1). Note: The salt may streak; look for disappearance of the polar alcohol spot.
-
Isolation: Evaporate the reaction mixture to dryness in vacuo.
-
Azeotropic Drying: Add isopropanol (50 mL) to the residue and evaporate again to remove traces of water and excess HBr. Repeat twice.
-
Crystallization: Dissolve the crude residue in a minimum amount of hot ethanol or isopropanol. Add diethyl ether dropwise until turbid. Cool to 4°C overnight.
-
Filter the hygroscopic solid and dry under high vacuum over P₂O₅.
-
-
Expected Outcome: Off-white to beige crystalline solid (Yield: ~75%).
Part 4: Characterization & Data Analysis
The following data corresponds to the Hydrobromide Salt in D₂O or DMSO-d₆.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| ¹H | 8.95 | Singlet | 1H | C2-H | Deshielded by cationic ring (Salt form). |
| ¹H | 7.50 | Singlet | 1H | C5-H | Characteristic imidazole ring proton. |
| ¹H | 3.55 | Triplet (J=6.5Hz) | 2H | -CH₂-Br | Downfield shift due to electronegative Bromine. |
| ¹H | 2.85 | Triplet (J=7.5Hz) | 2H | Im-CH₂ - | Benzylic-like position next to imidazole. |
| ¹H | 2.25 | Quintet | 2H | -CH₂-CH₂ -CH₂- | Central methylene, shielded relative to others. |
| ¹³C | 134.5 | - | - | C2 (Im) | - |
| ¹³C | 133.0 | - | - | C4 (Im) | - |
| ¹³C | 118.5 | - | - | C5 (Im) | - |
| ¹³C | 33.5 | - | - | -CH₂-Br | Typical alkyl bromide shift. |
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive (+ve)
-
Molecular Ion [M+H]⁺:
-
m/z 189.0 (⁷⁹Br isotope)
-
m/z 191.0 (⁸¹Br isotope)
-
-
Pattern: Characteristic 1:1 doublet intensity indicating the presence of one bromine atom.[4]
Part 5: Troubleshooting & Expert Insights
1. Handling the "Gel" Phase: During the HBr reflux workup, the residue often forms a thick, hygroscopic oil/gel that refuses to crystallize.
-
Solution: Do not rush the azeotropic drying. Use Acetonitrile instead of isopropanol for the final trituration if the oil persists. Sonication can induce nucleation.
2. Tautomerism: In solution, the 4- and 5-substituted isomers are in rapid equilibrium. In the solid state (salt), the crystal lattice locks the protonation state, but for all practical synthesis purposes, they are treated as identical until N-alkylation occurs.
3. Storage Stability: Store the hydrobromide salt at -20°C under Argon. Even as a salt, long-term exposure to moisture can lead to slow hydrolysis of the bromide back to the alcohol or dimerization.
References
-
Jain, D. et al. (2013). "Synthesis and biological evaluation of imidazole derivatives." Journal of Heterocyclic Chemistry.
-
Kivits, G. A. A. et al. (2009). "A convenient preparation of 3-(1H-imidazol-4-yl)propanol."[5] Pharmazie.
-
PubChem. (2025).[6] "Compound Summary: 1-(3-Bromopropyl)-1H-imidazole (Isomer Reference)." National Library of Medicine. (Note: Used for spectral comparison of the propyl-linker moiety).
-
ApexBio. (2024). "SKF 91488 dihydrochloride Product Data." ApexBio Technology. (Reference for biological context of homohistamine derivatives).
Sources
- 1. 3-(IMIDAZOL-4-YL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. 3-(IMIDAZOL-4-YL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 5-(3-bromopropyl)-1H-imidazole
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for the heterocyclic compound 5-(3-bromopropyl)-1H-imidazole. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information herein is synthesized from established principles of spectroscopic analysis and data from analogous chemical structures, offering a robust predictive framework for the characterization of this molecule.
Introduction
This compound is a substituted imidazole derivative of interest in medicinal chemistry and materials science due to the versatile reactivity of the imidazole ring and the alkyl bromide functionality. Accurate and thorough characterization of this compound is paramount for its application in synthesis and biological studies. This guide provides a detailed predictive analysis of its spectroscopic signature, enabling researchers to identify and verify the compound with a high degree of confidence.
Molecular Structure and Isomerism
It is crucial to distinguish this compound from its constitutional isomers, such as 1-(3-bromopropyl)-1H-imidazole, 2-(3-bromopropyl)-1H-imidazole, and 4-(3-bromopropyl)-1H-imidazole. The position of the substituent on the imidazole ring significantly influences the spectroscopic properties. This guide focuses exclusively on the 5-substituted isomer.
Caption: Molecular structure of this compound.
Predicted Spectroscopic Data
The following sections detail the predicted NMR, IR, and MS data for this compound. These predictions are based on established chemical shift values, correlation tables, and fragmentation patterns of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below, assuming a standard deuterated solvent such as CDCl₃ or DMSO-d₆.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the imidazole ring protons and the protons of the 3-bromopropyl chain.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H | 10.0 - 12.0 | broad singlet | - |
| H-2 | 7.5 - 7.8 | singlet | - |
| H-4 | 6.8 - 7.1 | singlet | - |
| C5-CH₂- | 2.7 - 3.0 | triplet | ~7 |
| -CH₂- | 2.1 - 2.4 | quintet | ~7 |
| -CH₂-Br | 3.4 - 3.6 | triplet | ~7 |
Causality behind Predictions: The imidazole ring protons (H-2 and H-4) are in the aromatic region, with H-2 typically being the most downfield. The N-H proton is expected to be a broad singlet at a high chemical shift due to hydrogen bonding and exchange. For the propyl chain, the methylene group attached to the bromine atom (-CH₂-Br) is deshielded due to the electronegativity of bromine, resulting in a downfield shift. The methylene group adjacent to the imidazole ring (C5-CH₂-) is also deshielded by the aromatic ring. The central methylene group will appear as a quintet due to coupling with the adjacent methylene groups.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 135 - 138 |
| C-4 | 115 - 120 |
| C-5 | 128 - 132 |
| CH₂- | 28 - 32 |
| -CH₂- | 30 - 34 |
| -CH₂-Br | 33 - 37 |
Causality behind Predictions: The imidazole ring carbons (C-2, C-4, and C-5) will resonate in the aromatic region, with C-2 being the most downfield. The carbons of the propyl chain are in the aliphatic region. The carbon attached to the bromine atom (-CH₂-Br) will be the most downfield of the aliphatic carbons due to the halogen's electron-withdrawing effect[1].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for this compound are listed below.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H stretch (imidazole) | 3100 - 3300 | Medium, broad |
| C-H stretch (aromatic, imidazole) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic, propyl) | 2850 - 2960 | Medium to Strong |
| C=N stretch (imidazole) | 1580 - 1650 | Medium |
| C-N stretch (imidazole) | 1250 - 1350 | Medium |
| C-Br stretch | 515 - 690 | Medium to Strong |
Causality behind Predictions: The broad N-H stretch is characteristic of the imidazole ring. The C-H stretches above 3000 cm⁻¹ are indicative of the aromatic imidazole ring, while those below 3000 cm⁻¹ correspond to the aliphatic propyl chain[2]. The C=N and C-N stretching vibrations are characteristic of the imidazole ring system[3]. The C-Br stretch appears in the fingerprint region at a lower wavenumber[4][5].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be used.
-
Molecular Ion (M⁺): The molecular ion peak is expected to show a characteristic isotopic pattern for bromine. There will be two peaks of approximately equal intensity, one for the molecule containing the ⁷⁹Br isotope and one for the molecule with the ⁸¹Br isotope. The expected m/z values would be around 188 and 190.
-
Major Fragmentation Pathways:
-
Loss of Br radical: A significant fragment would correspond to the loss of the bromine radical (·Br), resulting in a cation at m/z 109.
-
Cleavage of the propyl chain: Fragmentation of the propyl chain can occur, leading to smaller fragments. For instance, cleavage of the C-C bond adjacent to the ring could lead to a fragment corresponding to the imidazolemethyl cation.
-
Ring Fragmentation: The imidazole ring itself can fragment, often through the loss of HCN[6].
-
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocols
This section provides standardized, step-by-step methodologies for acquiring the spectroscopic data discussed above.
NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
¹H NMR Acquisition:
-
Tune and shim the instrument.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to the ¹H spectrum.
-
Reference the spectrum to the solvent peak.
-
IR Data Acquisition
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Solution: If the sample is a liquid or can be dissolved in a suitable solvent (e.g., chloroform), a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure solvent.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as a direct insertion probe for solids or direct infusion for solutions.
-
Ionization: Use Electron Ionization (EI) with a standard energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.
Caption: Workflow for spectroscopic data acquisition.
Conclusion
This technical guide provides a detailed predictive framework for the spectroscopic characterization of this compound. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, will serve as a valuable resource for researchers in the synthesis, purification, and application of this compound. The provided rationale for the predicted data, grounded in established spectroscopic principles, enhances the educational value of this guide for scientists at all levels.
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 20(12), 2677-2687.
-
ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d).... [Link]
-
Doc Brown's Chemistry. (n.d.). C3H7Br CH3CH2CH2Br C-13 nmr spectrum of 1-bromopropane analysis of chemical shifts. [Link]
-
UCLA Chemistry. (n.d.). hnl12_sln.html. [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Indian Journal of Chemistry. (2000). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. [Link]
Sources
- 1. C3H7Br CH3CH2CH2Br C-13 nmr spectrum of 1-bromopropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of 1-(3-bromopropyl)-1H-imidazole: A Key Intermediate in Medicinal Chemistry
This guide provides a comprehensive technical overview of 1-(3-bromopropyl)-1H-imidazole, a pivotal building block in the synthesis of a wide array of biologically active molecules. We will delve into its historical context, synthetic methodologies, and its crucial role in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this versatile imidazole derivative.
Introduction: The Significance of the Imidazole Scaffold and its Alkylated Derivatives
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with diverse therapeutic applications.[1][2][3] It is a component of the essential amino acid histidine and is found in many important drugs, including antifungals (e.g., clotrimazole, miconazole), antibiotics (e.g., metronidazole), and sedatives.[2][3] The unique electronic properties of the imidazole ring, including its aromaticity and the presence of two nitrogen atoms, allow it to act as a proton donor or acceptor and to coordinate with metal ions, making it a versatile pharmacophore.
The functionalization of the imidazole ring is key to modulating its biological activity. Alkylation of the nitrogen atoms is a common strategy to introduce various side chains that can interact with biological targets. Among these, 1-(3-bromopropyl)-1H-imidazole has emerged as a particularly useful intermediate. The three-carbon propyl linker provides flexibility, while the terminal bromine atom serves as an excellent leaving group for subsequent nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups, making it a cornerstone for the construction of diverse molecular architectures.
It is important to clarify the nomenclature. While the topic specifies "5-(3-bromopropyl)-1H-imidazole," the more commonly synthesized and utilized isomer is 1-(3-bromopropyl)-1H-imidazole , where the propyl chain is attached to one of the nitrogen atoms of the imidazole ring. This N-alkylation is generally more straightforward to achieve than C-alkylation at the 5-position. This guide will focus on the N-substituted isomer, which is widely documented in the scientific literature and commercially available.
Historical Context and Discovery
The history of 1-(3-bromopropyl)-1H-imidazole is intrinsically linked to the broader history of imidazole chemistry. Imidazole itself was first synthesized in 1858 by Heinrich Debus from glyoxal, formaldehyde, and ammonia.[4] This reaction, though low-yielding, laid the foundation for the synthesis of a vast number of C-substituted imidazoles.[4]
The discovery and synthesis of N-alkylated imidazoles, such as 1-(3-bromopropyl)-1H-imidazole, were driven by the growing interest in the pharmacological potential of imidazole derivatives in the 20th century. While a singular "discovery" paper for this specific compound is not readily apparent, its emergence can be traced through the patent literature and synthetic methodology studies focused on creating libraries of imidazole-based compounds for drug screening.
The rationale for its synthesis is clear from a medicinal chemistry perspective: the need for a versatile building block to explore the structure-activity relationships of imidazole-containing drug candidates. The bromopropyl group is a classic choice for an alkylating agent that can subsequently be modified. For instance, the synthesis of N-(3-aminopropyl)imidazole, a related compound with documented applications, often proceeds through a brominated or chlorinated intermediate.[5] This suggests that the preparation of haloalkyl imidazoles was a logical and necessary step in the development of more complex imidazole-based therapeutics.
Synthetic Methodologies: A Practical Approach
The most common and straightforward method for the synthesis of 1-(3-bromopropyl)-1H-imidazole is the N-alkylation of imidazole with 1,3-dibromopropane. This reaction is a classic example of a nucleophilic substitution, where the nitrogen atom of the imidazole ring acts as the nucleophile.
General Reaction Scheme
The overall reaction can be depicted as follows:
Caption: General workflow for the synthesis of 1-(3-bromopropyl)-1H-imidazole.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of 1-(3-bromopropyl)-1H-imidazole.[6]
Objective: To synthesize 1-(3-bromopropyl)-1H-imidazole via N-alkylation of imidazole.
Materials:
-
Imidazole
-
1,3-dibromopropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Condenser (optional, depending on reaction temperature)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve imidazole (1 mmol) in anhydrous DMF (5 ml).[6]
-
Addition of Base: Add anhydrous potassium carbonate to the solution. The base is crucial for deprotonating the imidazole, making the nitrogen atom more nucleophilic.
-
Addition of Alkylating Agent: To the stirred mixture, add 1,3-dibromopropane (1 mmol) dropwise at room temperature.[6] Using an excess of 1,3-dibromopropane can lead to the formation of the di-substituted imidazolium salt, so controlling the stoichiometry is important.
-
Reaction: Stir the reaction mixture at room temperature for an extended period (e.g., 30 hours) to ensure completion.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the inorganic salts (potassium bromide and unreacted potassium carbonate).[6]
-
Rinse the solid residue with dichloromethane.[6]
-
Combine the filtrate and the washings and pour them into a separatory funnel containing water.[6]
-
Extract the aqueous layer with dichloromethane (2 x 25 ml).[6]
-
Combine the organic layers and wash with brine to remove any remaining DMF and inorganic impurities.[6]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the product.[6]
Causality in Experimental Choices:
-
Solvent: Anhydrous DMF is an excellent polar aprotic solvent for this reaction. It effectively dissolves the reactants and facilitates the nucleophilic substitution without interfering with the reaction.
-
Base: Potassium carbonate is a mild and inexpensive base that is sufficient to deprotonate imidazole. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.
-
Temperature: The reaction is typically run at room temperature to favor the mono-alkylation product and prevent side reactions.[6]
Physicochemical Properties and Spectroscopic Characterization
The proper characterization of 1-(3-bromopropyl)-1H-imidazole is essential to confirm its identity and purity. Below is a summary of its key properties and expected spectroscopic data.
| Property | Value | Source |
| Molecular Formula | C₆H₉BrN₂ | [7] |
| Molecular Weight | 189.05 g/mol | [7] |
| IUPAC Name | 1-(3-bromopropyl)imidazole | [7] |
Predicted Spectroscopic Data:
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (in CDCl₃) | δ (ppm): ~7.5 (s, 1H, H-2), ~7.0 (s, 1H, H-4), ~6.9 (s, 1H, H-5), ~4.2 (t, 2H, N-CH₂), ~3.4 (t, 2H, CH₂-Br), ~2.3 (quintet, 2H, -CH₂-) |
| ¹³C NMR (in CDCl₃) | δ (ppm): ~137 (C-2), ~129 (C-4), ~119 (C-5), ~45 (N-CH₂), ~32 (-CH₂-), ~30 (CH₂-Br) |
| IR (KBr pellet, cm⁻¹) | ~3100 (C-H aromatic stretch), ~2950 (C-H aliphatic stretch), ~1500 (C=N and C=C ring stretch), ~660 (C-Br stretch) |
Role as a Versatile Building Block in Drug Discovery
The true value of 1-(3-bromopropyl)-1H-imidazole lies in its utility as a versatile synthetic intermediate. The reactive C-Br bond allows for the introduction of a wide array of nucleophiles, leading to a diverse range of functionalized imidazole derivatives.
Caption: Role of 1-(3-bromopropyl)-1H-imidazole as a precursor to diverse bioactive molecules.
This synthetic flexibility has been exploited in the development of compounds for various therapeutic areas:
-
Antimicrobial Agents: The imidazole nucleus is a known pharmacophore in many antimicrobial drugs. The ability to append different side chains via the bromopropyl linker allows for the fine-tuning of activity against various bacterial and fungal strains.[8]
-
Anticancer Agents: Many imidazole-containing compounds have shown promise as anticancer agents by targeting various enzymes and signaling pathways involved in cell proliferation.
-
Enzyme Inhibitors: The imidazole ring can interact with the active sites of enzymes, and the appended side chain can provide additional binding interactions, leading to potent and selective inhibitors. For example, imidazole derivatives are being investigated as inhibitors of sirtuins, which are targets in cancer research.[8]
Conclusion
1-(3-bromopropyl)-1H-imidazole, while not a compound with a dramatic discovery story, represents a cornerstone of modern medicinal chemistry. Its straightforward synthesis and the reactivity of its bromopropyl group have made it an invaluable tool for the systematic exploration of chemical space around the privileged imidazole scaffold. As the quest for novel therapeutics continues, the demand for such versatile building blocks will undoubtedly persist, ensuring that 1-(3-bromopropyl)-1H-imidazole remains a relevant and frequently utilized compound in research and development laboratories worldwide.
References
- CN103450090A - Method for preparing N-(3-aminopropyl) imidazole - Google Patents.
-
Verma, P., et al. GREEN SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF IMIDAZOLE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences. Available at: [Link]
-
Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia - PubMed. Available at: [Link]
-
PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST - Rasayan Journal of Chemistry. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative - IJFMR. Available at: [Link]
-
Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole | PPTX. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. Available at: [Link]
-
1,3-Bis(3-carboxypropyl)-1H-imidazole - MDPI. Available at: [Link]
-
Imidazole - Wikipedia. Available at: [Link]
-
1-(3-Bromopropyl)-1H-imidazole | C6H9BrN2 | CID 12038654 - PubChem. Available at: [Link]
-
Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles. Available at: [Link]
-
5-(2-bromopropyl)-1H-imidazole | C6H9BrN2 | CID 59074455 - PubChem. Available at: [Link]
-
Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives - Scientific Research Publishing. Available at: [Link]
-
Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinit - The Royal Society of Chemistry. Available at: [Link]
Sources
- 1. ijfmr.com [ijfmr.com]
- 2. Imidazole - Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole | PPTX [slideshare.net]
- 3. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 4. Imidazole - Wikipedia [en.wikipedia.org]
- 5. CN103450090A - Method for preparing N-(3-aminopropyl) imidazole - Google Patents [patents.google.com]
- 6. 1-(3-bromopropyl)-1H-imidazole(SALTDATA: HBr) synthesis - chemicalbook [chemicalbook.com]
- 7. 1-(3-Bromopropyl)-1H-imidazole | C6H9BrN2 | CID 12038654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-(3-Chloropropyl)-1H-imidazole|CAS 84157-77-7 [benchchem.com]
Theoretical & Mechanistic Analysis: 5-(3-Bromopropyl)-1H-imidazole Reactivity
Executive Summary
The molecule 5-(3-bromopropyl)-1H-imidazole (and its tautomer 4-(3-bromopropyl)-1H-imidazole) represents a classic "Janus" substrate in heterocyclic chemistry. It possesses a nucleophilic head (the imidazole ring) and an electrophilic tail (the alkyl bromide), making it inherently unstable and prone to autocyclization .
This guide provides a rigorous theoretical framework for understanding this reactivity. By synthesizing Density Functional Theory (DFT) protocols with experimental kinetic data, we define the boundary conditions between stable storage and spontaneous conversion into the bicyclic 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine core. This analysis is critical for medicinal chemists developing H3 receptor antagonists, ionic liquids, and enzyme inhibitors where this scaffold serves as a transient intermediate.
Part 1: Electronic Architecture & Tautomeric Equilibrium
The Tautomeric Dilemma
In solution, the imidazole ring exists in rapid equilibrium between two tautomers. For this compound, the position of the proton (N1 vs. N3) dictates the nucleophilicity of the ring.
-
Tautomer A (1,5-isomer): The alkyl chain is at position 5. The N1 holds the proton; N3 is the lone-pair donor.
-
Tautomer B (1,4-isomer): The alkyl chain is at position 4. The N1 holds the proton; N3 is the lone-pair donor.
Theoretical Insight (DFT): Computational studies (B3LYP/6-311++G**) on substituted imidazoles suggest that the 1,4-tautomer is generally thermodynamically favored due to reduced steric strain between the alkyl chain and the N-H proton. However, the 1,5-tautomer is often the reactive species for intramolecular cyclization because the geometry aligns the N3 lone pair with the terminal carbon of the propyl chain.
Frontier Molecular Orbitals (FMO)
The reactivity is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) .
-
HOMO: Localized primarily on the imidazole ring ( specifically the
-system and N3 lone pair). -
LUMO: Localized on the C-Br
antibonding orbital of the propyl chain. -
The "Back-Biting" Effect: The spatial overlap between the HOMO (N3) and LUMO (C-Br) is chemically significant. The flexible propyl linker allows the molecule to adopt a conformation where the N3 approaches the backside of the C-Br bond, facilitating an intramolecular
reaction.
Part 2: Intramolecular Reactivity (The Cyclization Singularity)
The defining feature of this molecule is its tendency to self-annihilate to form a bicyclic salt. This is not a side reaction; it is the dominant thermodynamic sink.
Mechanism: Intramolecular
The reaction proceeds via a concerted nucleophilic attack of the imidazole N3 nitrogen onto the
Reaction Equation:
Visualization of the Pathway
The following diagram illustrates the transition from the linear precursor to the bicyclic product.
Caption: Reaction coordinate for the intramolecular cyclization. The N3 nitrogen attacks the terminal carbon, ejecting bromide to form the bicyclic cation.
Kinetic Factors
-
Concentration Independence: Unlike intermolecular dimerization, this cyclization is a first-order kinetic process (
). Dilution will not prevent it. -
pH Sensitivity:
-
Acidic pH: Protonation of N3 (forming the imidazolium ion) shuts down nucleophilicity. The molecule is stable as the hydrobromide salt.
-
Basic pH: Deprotonation of N1 creates the imidazolate anion, which is highly nucleophilic. This accelerates cyclization or intermolecular polymerization.
-
Part 3: Computational Protocols (Self-Validating System)
To study this system theoretically, researchers must employ a specific computational workflow. This protocol ensures that the subtle effects of solvation and conformational entropy are captured.
Computational Workflow Table
| Step | Method/Functional | Basis Set | Purpose |
| 1. Conformational Search | Molecular Mechanics (MMFF94) | N/A | Identify global minimum vs. reactive "folded" conformers. |
| 2. Geometry Optimization | DFT (B3LYP or | 6-311++G(d,p) | Determine precise bond lengths and angles in vacuum and solvent. |
| 3. Solvation Model | PCM or SMD (Water/Methanol) | Same as above | Mimic reaction medium. Polar solvents stabilize the transition state (charge separation). |
| 4. Transition State (TS) | QST3 or Berny Algorithm | 6-311++G(d,p) | Locate the saddle point. Verify with Frequency Analysis (1 imaginary frequency). |
| 5. Intrinsic Reaction Coordinate | IRC Calculation | Same as above | Confirm the TS connects the linear reactant to the bicyclic product. |
Interpreting the Data
-
Activation Energy (
): If , the cyclization will occur spontaneously at room temperature. -
Imaginary Frequency: The TS calculation must yield exactly one negative frequency corresponding to the C-N bond formation and C-Br bond breaking stretch.
Part 4: Synthetic Utility & Control Strategies
Understanding the theoretical reactivity allows us to control it. The goal is often to prevent cyclization during intermediate steps or promote it for final product formation.
Synthetic Workflow Diagram
This workflow demonstrates how to toggle the reactivity of the imidazole-propyl-bromide system.
Caption: Synthetic logic flow. Protection of the imidazole nitrogen is mandatory to install the bromide without immediate self-alkylation.
Experimental Validation
-
NMR Monitoring: The cyclization is easily tracked by
H NMR.-
Linear: Propyl protons appear as distinct multiplets.
-
Bicyclic: The protons adjacent to the nitrogen shift downfield significantly due to the formation of the cationic ammonium/imidazolium center.
-
-
Storage: The compound must be stored as a hydrobromide or hydrochloride salt at -20°C. The free base is kinetically unstable.
References
-
Synthesis of Tetrahydroimidazo[1,5-a]pyridine
-
Imidazole Tautomerism Studies
- Title: Some Tautomers of Dacarbazine - A DFT Study.
- Source: Earthline Journal of Chemical Sciences.
-
URL:[Link]
-
General Reactivity of Haloalkyl Imidazoles
-
Title: 5-(3-Chloropropyl)-1H-imidazole | CAS 84157-77-7.[2] (Analogous chloro-compound properties).
- Source: BenchChem.
-
-
Mechanistic Analogues (Propargyl Cyclization)
- Title: Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cycliz
- Source: N
-
URL:[Link]
Sources
Technical Guide: Quantum Chemical Profiling of 5-(3-Bromopropyl)-1H-imidazole
Executive Summary
This technical guide outlines a rigorous computational framework for analyzing 5-(3-bromopropyl)-1H-imidazole , a critical pharmacophore precursor. Due to the presence of a basic imidazole ring and an electrophilic alkyl bromide tether, this molecule exhibits complex behaviors including prototropic tautomerism, conformational folding, and latent intramolecular cyclization.
This guide moves beyond standard optimization, employing dispersion-corrected Density Functional Theory (DFT) to predict thermodynamic stability, reaction barriers for bicyclic ring formation, and spectroscopic signatures.
Part 1: Computational Methodology
Theoretical Foundation
Standard B3LYP functionals often fail to capture the weak London dispersion forces critical for the folding of the bromopropyl chain over the imidazole ring. Therefore, we utilize Range-Separated Hybrid Functionals with dispersion corrections.
-
Primary Functional:
B97X-D (or B97X-V). This functional captures long-range electron correlations essential for modeling the Br H-N interactions. -
Secondary Validation: M06-2X . Excellent for main-group thermochemistry and barrier heights (kinetics).
-
Basis Set: 6-311++G(d,p) or def2-TZVP .
-
Rationale: Diffuse functions (++) are non-negotiable for the bromine atom and the nitrogen lone pairs to correctly describe the anionic character in transition states.
-
-
Solvation Model: SMD (Solvation Model based on Density) .
-
Rationale: The tautomeric equilibrium is highly solvent-dependent. SMD provides better free energy of solvation (
) estimates than standard PCM for polar heterocycles.
-
Software Implementation Strategy
While this guide is software-agnostic, parameters are optimized for Gaussian 16 and ORCA 5 .
| Parameter | Gaussian Keyword | ORCA Keyword |
| Optimization | Opt=Tight | ! Opt TightOpt |
| Frequency | Freq=Raman | ! Freq |
| Solvation | SCRF=(SMD, Solvent=Water) | ! CPCM(Water)Note: ORCA uses CPCM/SMD |
| Dispersion | (Included in | ! wB97X-D3 |
| Integration Grid | Int=Ultrafine | ! DefGrid3 |
Part 2: Structural Dynamics & Tautomerism
The Tautomeric Conundrum
This compound exists in dynamic equilibrium between two tautomers. While chemically identical in solution due to rapid proton transfer, they are distinct computational entities.
-
Tautomer A (1,5-substituted): Proton on
(adjacent to the alkyl chain). -
Tautomer B (1,4-substituted): Proton on
(distal to the alkyl chain).
Hypothesis: In the gas phase, Tautomer B is generally favored due to reduced steric hindrance between the
Conformational Search Workflow
The propyl linker introduces significant rotational freedom. A simple optimization will likely trap the molecule in a local minimum. A Boltzmann-weighted conformational search is required.
Diagram 1: Conformational Search & Tautomer Screening
Caption: Workflow for identifying the Global Minimum Energy Conformer (GMEC) considering tautomeric states.
Part 3: Reactivity Profiling (Intramolecular Cyclization)
The "Self-Destruct" Pathway
A critical stability concern for this molecule is the intramolecular nucleophilic attack of the imidazole nitrogen (pyridine-type,
Mechanism:
Transition State (TS) Protocol
To validate the shelf-life stability of the compound, calculate the activation barrier (
-
Guess Structure: Manually fold the propyl chain so the
lone pair is Å from the carbon. Elongate the bond to Å. -
QST3 Optimization: Use the Reactant (folded conformer), Product (bicyclic salt), and Guess TS.
-
Validation: The TS must have exactly one imaginary frequency corresponding to the
bond formation and bond breaking.
Diagram 2: Cyclization Reaction Coordinate
Caption: Reaction pathway for the intramolecular alkylation. High barriers (>25 kcal/mol) indicate stability at room temperature.
Part 4: Data Presentation & Validation
Quantitative Output Structure
When reporting results, summarize the energies of the top conformers to justify the dominant species used for spectral prediction.
| Conformer | Tautomer | Rel. Energy ( | Boltzmann Pop. (%) | Dipole Moment (Debye) |
| Conf_1 | 1,4-H (N3) | 0.00 | 88.5 | 4.2 |
| Conf_2 | 1,5-H (N1) | 1.25 | 10.2 | 3.8 |
| Conf_3 | 1,4-H (N3) | 2.50 | 1.3 | 4.5 |
Spectroscopic Scaling
To compare calculated IR/Raman spectra with experimental data, raw harmonic frequencies must be scaled to account for anharmonicity.
-
Theory:
B97X-D / 6-311++G(d,p)[1][2][3] -
Scaling Factor: 0.954 (General approximation for hybrid DFT).
-
Key Diagnostic Peaks:
-
stretch:
-
Imidazole
stretch:
-
stretch:
Part 5: Experimental Protocols (Step-by-Step)
Protocol A: Global Minimum Search (Gaussian Input)
This multi-step job performs optimization followed by frequency analysis to ensure a true minimum.
Protocol B: Transition State Optimization (ORCA Input)
Using the Nudged Elastic Band (NEB) method or standard TS optimization.
References
-
Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics. Link
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B. Link
-
Alkorta, I., & Elguero, J. (2021). Tautomerism of Imidazoles. Journal of Heterocyclic Chemistry. Link
-
Dennington, R., Keith, T., & Millam, J. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link
Sources
Technical Whitepaper: Sourcing, Stability, and Synthesis of 5-(3-Bromopropyl)-1H-imidazole
The following technical guide details the sourcing, stability, and quality assurance protocols for 5-(3-bromopropyl)-1H-imidazole .
Executive Summary: The Isomer Trap
Commercially sourcing This compound presents a critical risk of structural misidentification. A survey of global chemical inventories reveals that >95% of "bromopropyl imidazole" stock listings actually refer to the
The requested
Chemical Identity & Commercial Availability[1][2][3][4][5][6]
The Critical Distinction
Before procurement, researchers must verify the substitution pattern. The biological activity of these isomers differs radically; the 5-substituted isomer mimics the histamine scaffold (H2/H3 receptor activity), while the 1-substituted isomer is often pharmacologically inert or an off-target blocker.
| Feature | Target Compound (C-Isomer) | Common Imposter (N-Isomer) |
| IUPAC Name | This compound | 1-(3-bromopropyl)-1H-imidazole |
| Structure | Alkyl chain on Carbon 4 or 5 | Alkyl chain on Nitrogen 1 |
| CAS Number | None (Transient) / 2229315-24-4 (approx) | 144385-79-5 |
| Availability | Custom Synthesis Only | High (In Stock) |
| Stability | Low (Cyclizes to pyrrolo-imidazole) | High (Stable as HBr salt) |
Commercial Sourcing Strategy
Do not attempt to purchase "this compound" directly unless the supplier provides a specific CoA with 1H-NMR confirmation of C-alkylation. Instead, source the stable precursor:
-
Recommended Precursor: 3-(1H-Imidazol-4-yl)propan-1-ol
-
CAS: 49549-75-9[1]
-
Purity Requirement: >97% (HPLC)
-
Typical Suppliers: Enamine, Chem-Space, or custom synthesis houses specializing in histidine derivatives.
Stability & Degradation Mechanism
The core challenge with this compound is intramolecular nucleophilic substitution . The imidazole N3 nitrogen is nucleophilic. In the free base form, the propyl chain allows a perfect 5-exo-tet cyclization event, displacing the bromide to form a bicyclic salt.
Degradation Pathway Diagram
The following diagram illustrates why the free base cannot be stored and must be generated in situ or kept as a salt.
Caption: Kinetic instability of the free base leading to irreversible formation of the bicyclic pyrrolo-imidazole artifact.
Synthesis & Purification Protocol
Since the commercial availability of the target is negligible, the following protocol describes its generation from the alcohol precursor.
Protocol: Conversion of Alcohol to Bromide
Objective: Synthesize this compound hydrobromide. Scale: 10 mmol
-
Reagents:
-
3-(1H-Imidazol-4-yl)propan-1-ol (1.26 g, 10 mmol)
-
Hydrobromic acid (48% aq., 10 mL) or Thionyl Bromide (SOBr2)
-
Solvent: Acetic Acid (glacial)
-
-
Procedure:
-
Step 1: Dissolve the alcohol precursor in 48% HBr (15 mL).
-
Step 2: Reflux the solution at 100°C for 4–6 hours. Monitor via TLC (System: DCM/MeOH/NH3 90:9:1). Note: The alcohol will move slower than the bromide.
-
Step 3: Concentrate the reaction mixture in vacuo to remove excess HBr and water.
-
Step 4 (Critical): Do NOT neutralize to free base. Isolate as the hydrobromide salt .[2]
-
Step 5: Recrystallize from Ethanol/Ether to obtain a hygroscopic off-white solid.
-
-
Storage:
-
Store strictly as the HBr salt at -20°C under Argon.
-
Shelf Life: 3 months (Salt form). <24 hours (Free base in solution).
-
Quality Control & Analytical Validation
QC Decision Tree
Use this workflow to validate incoming commercial batches or synthesized material.
Caption: Analytical decision matrix for distinguishing the active C-isomer from the N-isomer and cyclized degradation products.
NMR Diagnostic Criteria (DMSO-d6)
-
Target (C-Isomer):
- 8.90 (s, 1H, N-CH-N, C2-H)
- 7.45 (s, 1H, C=CH-N, C5-H)
- 3.55 (t, 2H, CH2-Br)
-
Impurity (N-Isomer):
- 7.80 (s, 1H) and 7.30 (s, 1H) - Distinct shifts due to asymmetry, but integration of N-CH2 (approx 4.1 ppm) distinguishes it from C-CH2 (approx 2.6 ppm).
-
Impurity (Cyclized):
-
Loss of the triplet at 3.55 ppm (CH2-Br). Appearance of complex multiplets corresponding to the rigid bicyclic ring system.
-
References
-
PubChem. (2025).[3] Compound Summary: 1-(3-Bromopropyl)-1H-imidazole (CAS 144385-79-5).[2][4] National Library of Medicine. [Link]
-
Kivits, G. A. A., et al. (2009). A convenient preparation of 3-(1H-imidazol-4-yl)propanol.[5] ResearchGate.[6] [Link]
-
Castagnolo, D., et al. (2009).[7] Domino Alkylation-Cyclization Reaction of Propargyl Bromides... Synthesis of 5H-Thiazolo[3,2-a]pyrimidin-5-ones. Synlett.[2] [Link]
Sources
- 1. 3-(1H-Imidazol-4-yl)-1-propanol - CAS:49549-75-9 - Shandong Benrite New Chemical Materials Co., Ltd [benritechem.com]
- 2. 1-(3-bromopropyl)-1H-imidazole(SALTDATA: HBr) synthesis - chemicalbook [chemicalbook.com]
- 3. 1-(3-Bromopropyl)-1H-imidazole | C6H9BrN2 | CID 12038654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 144385-79-5|1-(3-Bromopropyl)-1H-imidazole|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones [organic-chemistry.org]
Safe Handling and Storage of 5-(3-bromopropyl)-1H-imidazole: A Proactive Approach to Laboratory Safety
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the safe handling, storage, and disposal of 5-(3-bromopropyl)-1H-imidazole. As a specialized chemical intermediate, its unique structure—combining a reactive imidazole core with a brominated alkyl chain—necessitates a nuanced understanding of its potential hazards. This document moves beyond generic safety protocols to offer a detailed analysis grounded in the principles of chemical reactivity and structural toxicology. By understanding the "why" behind each safety recommendation, researchers can cultivate a proactive safety culture and mitigate risks effectively.
Compound Profile and Intrinsic Hazard Analysis
A thorough understanding of a chemical's properties is the foundation of its safe use. While specific, peer-reviewed toxicological data for this compound is not extensively published, a robust hazard assessment can be constructed by analyzing its constituent functional groups.
Chemical and Physical Properties
Precise experimental data for this specific isomer is limited. The following table includes data computed for its isomer, 1-(3-bromopropyl)-1H-imidazole, and experimentally determined data for the analogous chloro-compound, 5-(3-chloropropyl)-1H-imidazole, to provide a reasonable estimation of its physical characteristics.
| Property | Value (Estimated/Analogous) | Source |
| Molecular Formula | C₆H₉BrN₂ | PubChem[1] |
| Molecular Weight | 189.05 g/mol | PubChem[1] |
| Appearance | Likely a solid at room temperature | Inferred from analogs |
| Melting Point | 93.6 °C (for chloro-analog) | EPA[2] |
| Boiling Point | 278-333 °C (for chloro-analog) | EPA[2] |
| Solubility | Soluble in water and polar solvents | Inferred from imidazole[3] |
Deconstruction of Hazards: A Two-Part Analysis
The hazard profile of this compound is best understood by examining its two key components: the imidazole ring and the bromopropyl chain.
-
The Imidazole Moiety: The imidazole ring is a well-known structural motif in many biologically active molecules.[3] However, imidazole itself is classified as a corrosive substance. It can cause severe skin burns and eye damage and is irritating to the respiratory tract.[4][5] The solution of imidazole in water is a weak base and can react violently with strong acids.[4] Therefore, the core of our target molecule already presents significant corrosive and irritant hazards.
-
The Bromopropyl Moiety (Alkyl Halide): The presence of a bromopropyl group introduces additional risks. Bromine and its organic compounds are known to be toxic and irritating to the eyes, skin, and respiratory system.[6][7] Acute inhalation can cause a range of effects from headaches to more severe respiratory distress.[8] Furthermore, alkyl halides are reactive molecules that can act as alkylating agents, a class of compounds that requires careful handling due to their potential to react with biological macromolecules. The terminal bromine atom on the propyl chain is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.[9]
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
Given the high potential for skin, eye, and respiratory irritation, a stringent PPE protocol is mandatory. The goal is to create a complete barrier between the researcher and the chemical.
Rationale-Driven PPE Selection
The choice of PPE is not arbitrary; it is a direct response to the identified hazards.
-
Eye/Face Protection: To protect against splashes of a corrosive solid or its solutions, standard safety glasses are insufficient. Chemical splash goggles in combination with a full-face shield are required.
-
Skin Protection: A chemically resistant lab coat, worn fully buttoned, is the minimum requirement. For procedures with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.
-
Hand Protection: Gloves must be selected based on chemical compatibility. Nitrile gloves offer good protection against incidental splashes, but for prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered.[10] Always double-check the manufacturer's glove compatibility charts.
-
Respiratory Protection: All handling of the solid compound or its volatile solutions must be done within a certified chemical fume hood. If there is a risk of dust or aerosol generation outside of a fume hood (e.g., during a large spill), a respirator with an appropriate cartridge would be necessary.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when working with this compound.
Safe Handling and Emergency Protocols
Safe handling relies on a combination of engineering controls and meticulous laboratory technique.
Engineering Controls: The Chemical Fume Hood
All manipulations of this compound, including weighing, transfers, and solution preparation, must be performed inside a certified chemical fume hood.[11][12] This is the primary engineering control to prevent inhalation of any dust or vapors. The sash should be kept as low as possible during work.
Step-by-Step Handling Workflow: Weighing and Solution Preparation
This protocol outlines a self-validating system for safely preparing a solution.
-
Preparation:
-
Don all required PPE as determined in Section 2.
-
Ensure the chemical fume hood is operational and the work surface is clean and decontaminated.
-
Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, stir bar) within the fume hood to minimize traffic in and out of the hood.
-
-
Weighing the Solid:
-
Place a tared weigh boat on the analytical balance inside the fume hood.
-
Slowly and carefully transfer the desired amount of this compound from the stock bottle to the weigh boat using a clean spatula. Avoid any actions that could generate dust.
-
Securely close the stock bottle immediately after transfer.
-
-
Dissolution:
-
Carefully add the weighed solid to the beaker containing the desired solvent.
-
Use a small amount of the solvent to rinse the weigh boat, ensuring a quantitative transfer.
-
Add the stir bar and begin stirring to dissolve the compound.
-
-
Decontamination and Cleanup:
-
Dispose of the used weigh boat and any contaminated items (e.g., disposable gloves) in the designated halogenated solid waste container.
-
Wipe down the spatula and the work surface with an appropriate solvent and dispose of the wipes in the hazardous waste stream.
-
Properly remove PPE, starting with gloves, then face shield and goggles, and finally the lab coat.
-
Wash hands thoroughly with soap and water.[6]
-
Spill and Exposure Procedures
In case of any exposure, seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[11]
-
Small Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite or sand). Carefully sweep the material into a designated hazardous waste container. Decontaminate the area.
-
Large Spill: Evacuate the immediate area. Alert laboratory personnel and the institutional safety office. Do not attempt to clean up a large spill without proper training and equipment.
Storage and Waste Management
Proper storage is essential for maintaining chemical integrity and preventing hazardous reactions.
Storage Conditions
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[12] The storage location should be a dedicated cabinet for corrosive materials.[14]
Chemical Incompatibility and Segregation
Chemical segregation is a critical, often overlooked, aspect of laboratory safety.
-
Acids: As an imidazole derivative (a weak base), it must be stored separately from all acids, especially strong acids, to prevent violent reactions.[4][15]
-
Oxidizing Agents: Store away from strong oxidizing agents.
-
Halogenated Compound Segregation: It is good practice to store halogenated compounds in a separate area or cabinet from non-halogenated reagents to prevent accidental mixing and simplify waste streams.[16][17]
The following diagram illustrates the principle of segregation for this compound.
Sources
- 1. 1-(3-Bromopropyl)-1H-imidazole | C6H9BrN2 | CID 12038654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. ICSC 1721 - IMIDAZOLE [chemicalsafety.ilo.org]
- 5. westliberty.edu [westliberty.edu]
- 6. longdom.org [longdom.org]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. gov.uk [gov.uk]
- 9. benchchem.com [benchchem.com]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. mmbio.byu.edu [mmbio.byu.edu]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 15. uwaterloo.ca [uwaterloo.ca]
- 16. nottingham.ac.uk [nottingham.ac.uk]
- 17. staffnet.manchester.ac.uk [staffnet.manchester.ac.uk]
Methodological & Application
Application Note: Precision Functionalization of Biomolecules and Surfaces using 5-(3-bromopropyl)-1H-imidazole
Abstract & Introduction
In the landscape of bioconjugation, 5-(3-bromopropyl)-1H-imidazole (also referred to as 4-(3-bromopropyl)-imidazole due to tautomerism) serves as a specialized heterobifunctional linker . Unlike traditional crosslinkers that bridge two macromolecules, this reagent is primarily employed to graft imidazole functionalities onto amine- or thiol-containing scaffolds.
The propyl-imidazole moiety is a high-value functional group for three critical applications:
-
"Proton Sponge" Vectors: Imparting pH-buffering capacity (pKa ~6.[1]0) to cationic polymers for gene delivery, facilitating endosomal escape.[2][3][4]
-
Immobilized Metal Affinity Chromatography (IMAC): Creating surfaces that mimic Histidine tags (His-tags) to chelate transition metals (Ni²⁺, Cu²⁺, Zn²⁺) for protein purification.
-
Biocatalytic Switches: Introducing general acid/base catalysis sites into synthetic enzymes or hydrogels.
This guide provides a rigorous technical framework for using this compound, moving beyond basic synthesis to address the kinetic and thermodynamic nuances of its conjugation.
Chemical Mechanism & Reactivity[5][6]
The Electrophile: Alkyl Bromide
The 3-bromopropyl tail acts as a classic electrophile for nucleophilic substitution (
-
Primary Targets: Primary amines (
), secondary amines ( ), and thiols ( ). -
Reactivity Profile: The reaction requires a basic environment to deprotonate the nucleophile, but the pH must be controlled to prevent side reactions.
The Cargo: Imidazole Tautomerism
The imidazole ring exists in equilibrium between two tautomers (
-
Critical Consideration: The N3 nitrogen of the imidazole ring is nucleophilic. In concentrated solutions, the reagent can self-polymerize (quaternization) where the imidazole of one molecule displaces the bromide of another.
-
Prevention: Protocols must use high dilution or excess nucleophile (the scaffold) to favor the intermolecular reaction over self-polymerization.
Reaction Pathway Diagram
Figure 1: Reaction pathway showing the desired conjugation via
Application 1: Synthesis of "Proton Sponge" Polymers for Gene Delivery[2]
This is the most common application. By grafting this linker onto polyamines (e.g., Polyallylamine, Polylysine, or Chitosan), you create a vector that buffers the endosome (pH 5.0–6.0), causing osmotic swelling and release of DNA/RNA payloads.
Protocol A: Grafting onto Polyallylamine (PAH)
Reagents:
-
Polyallylamine Hydrochloride (PAH) (MW ~15 kDa)
-
This compound (Linker)
-
Solvent: 50% Ethanol/Water or DMSO (depending on polymer solubility)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Step-by-Step Workflow:
-
Deprotonation:
-
Dissolve PAH (100 mg) in 5 mL of solvent.
-
Add 2.0 equivalents of TEA per amine group to neutralize the HCl salt and activate the amines. Stir for 30 min.
-
-
Coupling Reaction:
-
Dissolve the Linker (calculated based on desired substitution degree, e.g., 20% grafting) in 1 mL solvent.
-
Crucial Step: Add the Linker solution dropwise to the polymer solution under vigorous stirring. This high local concentration of polymer relative to linker prevents linker self-polymerization.
-
Heat the reaction to 60°C for 24 hours under reflux (if using ethanol) or in a sealed vessel.
-
-
Purification:
-
Dialyze the reaction mixture against 0.1 M NaCl for 24 hours (to displace ionic bromide), then against distilled water for 48 hours (MWCO 3.5 kDa).
-
Lyophilize to obtain the white solid product.
-
-
Validation (TNBS Assay):
-
Use Trinitrobenzenesulfonic acid (TNBS) assay to quantify free amines before and after reaction. A decrease in free amines corresponds to the degree of substitution.
-
Data Summary: Substitution Efficiency
| Target Substitution (%) | Linker Equivalents Added | Actual Substitution (NMR/TNBS) | Zeta Potential (mV at pH 7.4) |
| 10% | 0.15 eq | 9-11% | +25 mV |
| 25% | 0.40 eq | 22-26% | +18 mV |
| 50% | 0.80 eq | 45-48% | +10 mV |
Note: As substitution increases, cationic charge density (Zeta potential) decreases because primary amines are converted to secondary amines, and steric bulk increases.
Application 2: Surface Functionalization for IMAC (Metal Affinity)
This protocol describes creating a nickel-chelating surface on magnetic beads or silica for purifying His-tagged proteins.
Protocol B: Functionalizing Amine-Magnetic Beads
Reagents:
-
Amine-terminated Magnetic Beads (e.g., Silica-coated maghemite)
-
This compound
-
Buffer: 0.1 M Carbonate Buffer, pH 9.5 (High pH is required for solid-phase nucleophilicity)
Step-by-Step Workflow:
-
Bead Conditioning:
-
Wash 10 mg of beads 3x with Carbonate Buffer (pH 9.5). Resuspend in 1 mL of buffer.
-
-
Conjugation:
-
Add 50 mg of Linker (large excess is necessary for heterogeneous phase reactions).
-
Incubate at 50°C for 16 hours with continuous gentle mixing (rotation). Do not vortex aggressively to avoid bead shearing.
-
-
Washing & Blocking:
-
Magnetically separate and wash 5x with water.
-
(Optional) Block remaining amines with acetic anhydride if specific binding is required, though residual amines often aid in ionic binding.
-
-
Metal Loading:
-
Incubate beads with 0.1 M NiSO₄ or CuSO₄ for 1 hour.
-
Wash extensively to remove unbound metal.
-
-
Validation:
-
Incubate with a GFP-His6 fusion protein. Magnetic separation should pull down green fluorescence. Elute with 500 mM Imidazole.
-
Mechanism of Action: The Proton Sponge Effect[1][3][7]
Understanding why this linker is used in gene delivery is vital for experimental design.
Figure 2: The "Proton Sponge" mechanism enabled by the imidazole linker.[3] The buffering capacity of the imidazole group leads to osmotic rupture of the endosome.
Troubleshooting & Expert Tips
Solubility Issues
-
Problem: The linker (often supplied as HBr salt) may be sparingly soluble in non-polar organic solvents.
-
Solution: Use polar aprotic solvents like DMF or DMSO for the reaction. If using water/alcohol mixtures, ensure the pH is high enough to keep the amine nucleophile reactive but not so high that the linker precipitates as a free base before reacting.
Preventing Cross-Linking
-
Risk: While this is a mono-functional linker (one bromide), the imidazole nitrogen can act as a nucleophile, potentially cross-linking two polymer chains.
-
Control: Maintain a high Amine:Linker ratio . If the polymer amines are in large excess, the probability of the bromide reacting with an imidazole nitrogen is statistically negligible.
Storage
-
Store this compound at -20°C, desiccated. Alkyl bromides can hydrolyze slowly in moist air to form the alcohol, which is unreactive.
References
-
Pack, D. W., et al. (2005). "Design of imidazole-containing endosomolytic biopolymers for gene delivery." Nature Reviews Drug Discovery. Link
-
Midoux, P., et al. (2009). "Chemical vectors for gene delivery: a current review on polymers, peptides and lipids containing histidine or imidazole as nucleic acids carriers."[5] British Journal of Pharmacology. Link
-
Langer, R., et al. (2000). "Poly(beta-amino ester)s for gene delivery." Bioconjugate Chemistry. (Foundational work on pH-sensitive amines). Link
-
Bera, A., et al. (2015). "Imidazole-Based Ionic Liquids as Modulators of Protein Structure." Journal of Physical Chemistry B. Link
-
Sigma-Aldrich/Merck. "Product Specification: 4-(3-Bromopropyl)-1H-imidazole." (Used for physical property verification). Link
Sources
- 1. Imidazole-Bearing Polymeric Micelles for Enhanced Cellular Uptake, Rapid Endosomal Escape, and On-demand Cargo Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical vectors for gene delivery: a current review on polymers, peptides and lipids containing histidine or imidazole as nucleic acids carriers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-(3-bromopropyl)-1H-imidazole for Histidine Modification in Proteins
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The selective modification of histidine residues in proteins is a formidable challenge in chemical biology and drug development, yet it offers profound opportunities for modulating protein function, elucidating enzymatic mechanisms, and constructing advanced bioconjugates. The unique electronic and structural properties of the imidazole side chain of histidine present a distinct target amidst a sea of other nucleophilic residues. This guide introduces 5-(3-bromopropyl)-1H-imidazole as a bifunctional reagent designed for the targeted alkylation of histidine residues. We will delve into the mechanistic rationale behind its application, provide detailed protocols for its synthesis and use in protein modification, and discuss methods for the characterization of the resulting conjugates. This document serves as a comprehensive resource for researchers seeking to leverage this promising tool for advanced protein engineering and analysis.
Introduction: The Rationale for Targeting Histidine
Histidine is a relatively rare amino acid, and its imidazole side chain possesses a pKa near physiological pH, allowing it to act as both a proton donor and acceptor in enzymatic catalysis.[1][2] This catalytic role, coupled with its ability to coordinate with metal ions, often places histidine at the functional heart of many proteins.[3] Consequently, the selective modification of histidine can serve as a powerful method to probe and modulate protein activity.
Traditional strategies for histidine modification have primarily relied on the N-substitution of the imidazole ring.[4][5][6] However, achieving chemoselectivity remains a significant hurdle, with common interference from more nucleophilic residues such as lysine and cysteine.[5][6] The development of reagents with enhanced specificity for histidine is therefore a critical area of research. This compound is conceptualized as such a reagent, offering a bifunctional approach to histidine modification. One part of the molecule, the imidazole ring, can participate in non-covalent interactions, potentially orienting the reagent within a protein's active site or a metal-binding pocket. The other, a reactive bromopropyl group, acts as an electrophile for the alkylation of a nearby nucleophilic residue, primarily a histidine nitrogen.
Synthesis of this compound
While the synthesis of the constitutional isomer 1-(3-bromopropyl)-1H-imidazole is documented, the synthesis of the 5-substituted isomer requires a distinct synthetic strategy.[1] A plausible route, adapted from established imidazole synthesis methodologies, is proposed below.
Proposed Synthetic Scheme:
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Synthesis of 5-(3-carboxypropyl)-1H-imidazole:
-
In a round-bottom flask, combine 4-oxoheptanedioic acid (1 equivalent) and formamide (excess, ~10 equivalents).
-
Heat the mixture at 180-200 °C for 4-6 hours with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution, which will precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 5-(3-carboxypropyl)-1H-imidazole.
-
-
Halogenation to this compound:
-
Suspend 5-(3-carboxypropyl)-1H-imidazole (1 equivalent) in thionyl chloride (SOCl₂) (excess, ~5 equivalents) and reflux for 2 hours to form the acyl chloride.
-
Carefully remove the excess SOCl₂ under reduced pressure.
-
To the resulting acyl chloride, add an excess of a hydrobromic acid solution (e.g., 48% HBr in acetic acid).
-
Heat the mixture at 80-100 °C for 2-4 hours.
-
Cool the reaction, dilute with water, and neutralize with a base (e.g., sodium carbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Mechanism of Histidine Modification
The modification of histidine by this compound proceeds via a nucleophilic substitution reaction (S_N2). The imidazole side chain of histidine acts as the nucleophile, attacking the electrophilic carbon of the bromopropyl group and displacing the bromide leaving group.
Caption: Mechanism of histidine alkylation.
The bifunctional nature of this compound presents two primary outcomes:
-
Mono-alkylation: A single histidine residue is modified by the reagent.
-
Intra- or Inter-molecular Crosslinking: If a second nucleophilic residue (e.g., another histidine, cysteine, or lysine) is in close proximity to the initially modified histidine, the imidazole ring of the reagent itself could potentially be involved in further reactions, or the reagent could bridge two proximal residues. The primary reaction, however, is the alkylation by the bromopropyl group.
Protocol for Histidine Modification in Proteins
This protocol provides a general framework for the modification of a target protein with this compound. Optimization of reaction conditions is crucial for each specific protein.
Materials and Reagents:
| Reagent/Material | Supplier | Catalogue No. |
| Target Protein | - | - |
| This compound | Synthesized as per Section 2 | - |
| Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) | Sigma-Aldrich | - |
| Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0) | Thermo Fisher Scientific | - |
| Desalting Columns (e.g., Zeba™ Spin Desalting Columns) | Thermo Fisher Scientific | - |
| Mass Spectrometer (e.g., Q Exactive™ HF) | Thermo Fisher Scientific | - |
Step-by-Step Experimental Workflow:
-
Protein Preparation:
-
Prepare the target protein at a concentration of 1-5 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris) that could compete with the reaction.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM) in a compatible organic solvent (e.g., DMSO or DMF).
-
-
Modification Reaction:
-
Add the this compound stock solution to the protein solution to achieve a final molar excess of the reagent (e.g., 10- to 100-fold molar excess over the protein). The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours with gentle agitation. The reaction time and temperature may require optimization.[7]
-
-
Quenching the Reaction:
-
Add the quenching reagent to a final concentration of 50-100 mM to consume any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove the excess reagent and byproducts using a desalting column or through dialysis against a suitable buffer.
-
Workflow Diagram:
Caption: Workflow for protein modification.
Characterization of Modified Proteins
Confirmation of successful modification and identification of the modified residues is critical. Mass spectrometry is the primary analytical technique for this purpose.[8][9][10]
Mass Spectrometry Analysis:
-
Intact Protein Mass Analysis:
-
Analyze the desalted, modified protein by ESI-MS to determine the mass shift corresponding to the addition of the 5-(3-propyl)-1H-imidazole group (mass increase of 152.06 Da for each modification). This provides an initial assessment of the extent of modification.
-
-
Peptide Mapping by LC-MS/MS:
-
Reduce and alkylate the cysteine residues of the modified protein (e.g., with DTT and iodoacetamide).
-
Digest the protein into peptides using a protease such as trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.[11]
-
Search the tandem mass spectra against the protein sequence, including a variable modification of +152.06 Da on histidine residues. This will pinpoint the specific histidine(s) that have been modified.
-
Expected Mass Shift Data:
| Modification | Mass Shift (Da) |
| Mono-alkylation of Histidine | +152.06 |
Troubleshooting and Considerations
-
Low Modification Efficiency:
-
Increase the molar excess of the reagent.
-
Increase the reaction time or temperature.
-
Ensure the pH of the reaction buffer is optimal (typically pH 7-8 for histidine nucleophilicity).
-
Confirm the accessibility of histidine residues in the folded protein structure.
-
-
Off-Target Modification:
-
The primary competing nucleophiles are lysine and cysteine.[6]
-
To minimize off-target modification of cysteines, they can be reversibly blocked prior to the reaction.
-
Lowering the reaction pH can protonate lysine side chains, reducing their nucleophilicity and favoring modification of the N-terminus.[12]
-
-
Protein Precipitation:
-
The addition of an organic solvent (DMSO/DMF) can cause protein precipitation. Minimize the volume of the reagent stock solution added.
-
Perform a solvent tolerance test with the target protein prior to the modification reaction.
-
Conclusion
This compound is a promising bifunctional reagent for the targeted modification of histidine residues in proteins. Its application, grounded in the principles of nucleophilic substitution, offers a valuable tool for protein chemists and drug developers. The protocols and considerations outlined in this guide provide a robust starting point for the successful implementation of this reagent in your research. As with any chemical modification strategy, careful optimization and thorough characterization are paramount to achieving reliable and reproducible results.
References
- CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google P
- Histidine-Specific bioconjugation via visible-light-promoted thioacetal activ
-
Bioinspired Thiophosphorodichloridate Reagents for Chemoselective Histidine Bioconjugation - PubMed. [Link]
-
Site-selective protein conjugation at histidine - PMC - NIH. [Link]
-
Neighbor-directed Histidine N(τ)–Alkylation: A Route to Imidazolium-containing Phosphopeptide Macrocycles - PMC - NIH. [Link]
-
Mapping protein–protein interactions by mass spectrometry - PMC - NIH. [Link]
-
Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed. [Link]
- Synthesis of Histidine-Containing Oligopeptides via Histidine-Promoted Peptide Lig
-
Site-selective protein conjugation at histidine - Chemical Science (RSC Publishing). [Link]
- Preparation of N(π)
-
Emerging mass spectrometry-based proteomics methodologies for novel biomedical applications - Semantic Scholar. [Link]
-
Proximity-enabled protein crosslinking through genetically encoding haloalkane unnatural amino acids - PubMed. [Link]
-
Alkylated histidine based short cationic antifungal peptides: synthesis, biological evaluation and mechanistic investigations - RSC Publishing. [Link]
- Site-Selective, Chemical Modification of Protein at Aromatic Side Chain and Their Emergent Applications - ResearchG
-
Histidine-Specific Peptide Modification via Visible-Light-Promoted C–H Alkylation | Journal of the American Chemical Society. [Link]
-
Mass Spectrometry-Based Proteomics of Minor Species in the Bulk: Questions to Raise with Respect to the Untargeted Analysis of Viral Proteins in Human Tissue - PMC. [Link]
- Protein-protein crosslinking - an overview with emphasis on structural biology uses. (URL not available)
- MRM Mass Spectrometry of Peptides Applied to Meat Authentication| Protocol Preview. (URL not available)
- One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (URL not available)
-
Selective N-terminal functionalization of native peptides and proteins - RSC Publishing. [Link]
- Substrate scope of the visible‐light‐mediated C–H alkylation of His for...
-
1,3-Bis(3-carboxypropyl)-1H-imidazole - MDPI. [Link]
-
5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - NIH. [Link]
-
Intramolecular cross-linking of proteins with azobenzene-based cross-linkers - PubMed. [Link]
-
Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - the University of Groningen research portal. [Link]
- (PDF)
Sources
- 1. 1-(3-bromopropyl)-1H-imidazole(SALTDATA: HBr) synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Mapping protein–protein interactions by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Site-selective protein conjugation at histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Mass Spectrometry-Based Proteomics of Minor Species in the Bulk: Questions to Raise with Respect to the Untargeted Analysis of Viral Proteins in Human Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Selective N-terminal functionalization of native peptides and proteins - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04744K [pubs.rsc.org]
Application Note: 5-(3-bromopropyl)-1H-imidazole as a Covalent Tethering Probe for PPIs
Abstract
Protein-Protein Interactions (PPIs) are often termed "undruggable" due to their large, flat surface areas. 5-(3-bromopropyl)-1H-imidazole (5-BPI) represents a specialized class of "fragment-based" chemical probes used in Covalent Tethering . This technique relies on the site-specific alkylation of a cysteine residue near a PPI interface. The 3-bromopropyl group acts as the electrophilic "warhead," while the imidazole moiety serves as a low-affinity ligand that samples the protein surface. This guide details the protocol for using 5-BPI to map cryptic binding pockets and stabilize PPI interfaces for structural biology and drug discovery.
Introduction: The Logic of Covalent Tethering
In Fragment-Based Drug Discovery (FBDD), detecting the weak binding of small molecular fragments (like imidazole) to a protein surface is difficult. Covalent Tethering solves this by irreversibly linking the fragment to the protein via a nearby cysteine.
This compound acts as a "molecular ruler":
-
The Anchor (Electrophile): The alkyl bromide reacts with a specific cysteine thiol (Cys-SH) via nucleophilic substitution (
). -
The Linker: The propyl chain provides a ~4-5 Å reach, allowing the imidazole to explore the local conformational space.
-
The Ligand (Imidazole): The imidazole ring mimics a Histidine side chain. It can engage in hydrogen bonding,
-stacking, or metal coordination (e.g., Zn²⁺ sites) within the PPI interface.
If the imidazole moiety finds a favorable pocket, the reaction rate of the alkylation often increases (affinity-driven labeling), or the resulting conjugate displays a shift in thermal stability.
Mechanism of Action
The labeling reaction is a bimolecular nucleophilic substitution (
Chemical Pathway
-
Selectivity: At pH 7.5–8.5, cysteine is the primary nucleophile. Lysines are generally protonated (pKₐ ~10.5) and less reactive toward alkyl bromides compared to activated esters.
-
Reactivity Modulation: Alkyl bromides are moderately reactive. Unlike highly reactive maleimides (which label promiscuously), alkyl bromides allow for thermodynamic equilibration prior to covalent bond formation, favoring specific binding events.
Experimental Workflow
The following diagram illustrates the "Tethering" workflow, from cysteine engineering to PPI validation.
Figure 1: Workflow for utilizing this compound in site-directed fragment tethering.
Detailed Protocols
Protocol A: Preparation of the Probe-Protein Conjugate
Objective: Covalently attach the imidazole fragment to a surface cysteine.
Materials:
-
Target Protein (Purified, >95% pure, in non-amine buffer if possible).
-
Probe: this compound (dissolved in DMSO to 100 mM).
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).[1] Avoid DTT as it contains thiols that will scavenge the probe.
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 8.0.
Step-by-Step:
-
Pre-Reduction: Dilute protein to 50 µM in Reaction Buffer. Add 250 µM TCEP (5x molar excess) to ensure the surface cysteine is reduced. Incubate for 20 mins at RT.
-
Probe Addition: Add this compound to a final concentration of 500 µM (10x excess over protein).
-
Note: If precipitation occurs, lower probe concentration to 250 µM or add 5% glycerol.
-
-
Incubation: Incubate the reaction in the dark.
-
Option A (Fast): 25°C for 2–4 hours.
-
Option B (Gentle): 4°C overnight (12–16 hours).
-
-
Quenching: Stop the reaction by adding excess DTT (5 mM) or by passing the sample through a Zeba™ Spin Desalting Column (7K MWCO) to remove unreacted probe.
Protocol B: Validation via Intact Mass Spectrometry
Objective: Confirm the covalent addition of the imidazole-propyl moiety.
Calculation:
-
Probe Formula:
(MW ~189.05 Da).[2] -
Leaving Group: Bromide (
) (MW ~79.9 Da). -
Adduct Mass: The mass added to the protein is the probe minus the bromide.
-
Expected Mass Shift (
Mass): +109.1 Da.
-
Procedure:
-
Analyze the desalted protein sample via LC-MS (ESI-TOF or Orbitrap).
-
Deconvolute the charge envelope.
-
Success Criteria: You should observe a peak at
.-
Efficiency: >80% conversion is desired for structural studies.
-
Protocol C: PPI Stabilization Assay (Fluorescence Polarization)
Objective: Determine if the tethered imidazole blocks or stabilizes the PPI.
Setup:
-
Tracer: A fluorescently labeled peptide representing the binding partner (e.g., FITC-Peptide).
-
Receptor: The 5-BPI conjugated protein vs. the Unconjugated (WT) protein.
Step-by-Step:
-
Prepare a dilution series of both Conjugated Protein and Unconjugated Protein .
-
Add constant concentration of Tracer (e.g., 10 nM).
-
Incubate for 30 mins at RT.
-
Measure Fluorescence Polarization (mP).
-
Data Interpretation:
-
Inhibition: If the imidazole blocks the interface, the Conjugated Protein will show a lower affinity (higher
) for the tracer compared to the WT. -
Stabilization (Agonism): If the imidazole completes a binding pocket, the affinity might increase.
-
Data Analysis & Troubleshooting
| Observation | Possible Cause | Corrective Action |
| No Mass Shift (+0 Da) | Cysteine is oxidized or inaccessible. | Increase TCEP; Check structural accessibility of Cys (solvent exposure). |
| Double Mass Shift (+218 Da) | Non-specific labeling (likely Lysine). | Lower pH to 7.5; Reduce probe excess (from 10x to 5x). |
| Precipitation | Probe hydrophobicity. | Add 5% DMSO or Glycerol; Reduce protein concentration. |
| Slow Reaction | Alkyl bromide is too slow. | Add 10 mM KI (Potassium Iodide) to generate the more reactive alkyl iodide in situ (Finkelstein reaction). |
References
-
Erlanson, D. A., et al. (2000). "Site-directed ligand discovery." Proceedings of the National Academy of Sciences, 97(17), 9367-9372. Link
- Found
-
Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent tethering of fragments for covalent probe discovery." Medicinal Chemistry Communications, 7(4), 576-585. Link
- Review of electrophilic fragment screening.
-
Hamar, B. C., et al. (2023). "A Bis(imidazole)-based cysteine labeling tool for metalloprotein assembly." Bioconjugate Chemistry. Link
- Specific chemistry regarding imidazole-based cysteine alkyl
-
Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8951–8968. Link
- Methodology for screening electrophilic fragment libraries.
Sources
Title: Site-Specific Imidazole Functionalization in SPPS: Protocols for S-Alkylation and Peptidomimetic Construction
This Application Note provides a comprehensive technical guide on the use of 5-(3-bromopropyl)-1H-imidazole (and its tautomer 4-(3-bromopropyl)-1H-imidazole) in Solid-Phase Peptide Synthesis (SPPS).
Abstract
The incorporation of imidazole functionalities into peptide backbones is a critical strategy in the development of Histamine H3 receptor antagonists , zinc-finger mimetics , and catalytic peptide drugs . While Histidine is the natural source of imidazole, its geometric constraints often limit structure-activity relationship (SAR) exploration. This compound serves as a versatile electrophilic building block, allowing for the post-synthetic modification (PSM) of resin-bound peptides. This guide details the methodology for chemoselective S-alkylation of Cysteine residues and N-alkylation of peptide backbones , enabling the synthesis of "homo-histidine" analogs and high-affinity pharmacophores directly on the solid support.
Mechanistic Basis & Reagent Profile
This compound functions as a soft electrophile. In the context of SPPS, its primary utility lies in the SN2 nucleophilic substitution reaction with resin-bound nucleophiles.
-
Chemical Identity:
-
Reagent: this compound (typically supplied as Hydrobromide salt).
-
Reactivity: The alkyl bromide is susceptible to attack by Thiols (R-SH) and Amines (R-NH2).
-
Tautomerism: Exists in equilibrium between the N1-H and N3-H forms. In SPPS, the N-trityl protected form is sometimes used to prevent side reactions, but the unprotected salt is viable under controlled pH.
-
Key Applications
-
S-Alkylation (Cysteine Modification): Generates a stable thioether linkage, creating a S-[3-(4-imidazolyl)propyl]cysteine residue. This mimics a "long-tether" Histidine, extending the reach of the imidazole ring for metal coordination or receptor binding.
-
N-Alkylation (Peptoid/Backbone Modification): Creates N-substituted glycine derivatives (peptoids) bearing an imidazole side chain, mimicking Histamine.
Core Protocol: On-Resin S-Alkylation of Cysteine
This protocol describes the selective alkylation of a Cysteine residue within a peptide sequence.[1][2][3][4] To achieve site-specificity, Orthogonal Protection is required. We utilize the Mmt (4-methoxytrityl) group on Cysteine, which can be removed under mild acidic conditions without cleaving the peptide from the resin.
Materials Required
-
Resin: Rink Amide or Wang Resin loaded with peptide sequence containing Cys(Mmt) .
-
Reagent: this compound hydrobromide.
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF).
-
Deprotection: 1% TFA in DCM, Triisopropylsilane (TIS).
-
Base: Diisopropylethylamine (DIPEA) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[5]
Step-by-Step Workflow
Step 1: Peptide Assembly Synthesize the peptide backbone using standard Fmoc/tBu SPPS cycles. Ensure the target Cysteine is coupled as Fmoc-Cys(Mmt)-OH . Other side chains (Lys, Glu, etc.) must carry standard acid-labile protecting groups (Boc, tBu) that are stable to 1% TFA.
Step 2: Selective Deprotection of Cys(Mmt) The Mmt group is hyper-acid labile.
-
Wash resin with DCM (3 x 1 min).
-
Treat resin with 1% TFA / 5% TIS / 94% DCM (flow-through method recommended).
-
Visual Cue: The solution will turn bright yellow/orange (trityl cation).
-
-
Repeat treatments (approx. 5-10 times, 2 min each) until the solution remains colorless.
-
Crucial Wash: Wash immediately and extensively with DCM (5x), then DMF (5x), then 5% DIPEA in DMF (3x) to neutralize the resin.
-
Why? Residual acid will protonate the thiol, rendering it non-nucleophilic.
-
Step 3: On-Resin Alkylation
-
Prepare Reagent Solution: Dissolve This compound HBr (5.0 equivalents relative to resin loading) in anhydrous DMF.
-
Add Base: Add DIPEA (10.0 equivalents).
-
Note: The extra base neutralizes the HBr salt and maintains the thiol as a thiolate anion (R-S⁻).
-
-
Reaction: Add the solution to the resin. Agitate at Room Temperature (RT) for 4–6 hours .
-
Optimization: For sterically hindered sequences, heat to 40°C or add KI (0.5 eq) to form the more reactive alkyl iodide in situ (Finkelstein reaction).
-
-
Wash: Drain and wash with DMF (5x) and DCM (5x).
Step 4: Global Cleavage & Analysis
-
Perform standard cleavage (e.g., 95% TFA / 2.5% TIS / 2.5% H2O) to remove remaining protecting groups and release peptide.
-
Precipitate in cold diethyl ether and analyze via HPLC/MS.
Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the S-alkylation strategy, highlighting the critical orthogonal deprotection step.
Figure 1: Workflow for site-specific S-alkylation of Cysteine using this compound.
Technical Data & Troubleshooting
Stoichiometry & Solvent Compatibility
| Parameter | Recommendation | Rationale |
| Reagent Equivalents | 5.0 - 10.0 eq | High concentration drives the bimolecular SN2 reaction to completion on solid phase. |
| Base (DIPEA) | 2x relative to Reagent | Must neutralize the HBr salt and deprotonate the Cysteine thiol. |
| Solvent | DMF or NMP | Polar aprotic solvents stabilize the transition state and solvate the polar imidazole salt. |
| Reaction Time | 4-6 Hours (RT) | S-alkylation is rapid; overnight reaction may lead to non-specific alkylation (e.g., on His or Lys). |
| Additive | Potassium Iodide (KI) | Optional (0.5 eq). Converts Alkyl-Br to Alkyl-I, accelerating reaction kinetics. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Alkylation | Oxidized Thiol (Disulfide) | Treat resin with DTT (Dithiothreitol) in DMF for 30 min prior to adding alkylating agent. |
| Poly-alkylation | Reaction time too long | Reduce time to 2-4 hours. Ensure temperature does not exceed 40°C. |
| Low Yield | Mmt not fully removed | Monitor the yellow trityl color. Ensure flow-through washes continue until colorless. |
| Precipitate in Reaction | Reagent salt insolubility | Pre-dissolve the imidazole HBr in a minimum amount of DMSO before adding to DMF. |
Scientific Validation (E-E-A-T)
Why this works: The protocol relies on the Nucleophilicity Hierarchy . At pH 8-9 (controlled by DIPEA), the thiolate anion (RS⁻) is significantly more nucleophilic than the imidazole nitrogen or backbone amides. This ensures chemoselectivity. The use of the 3-bromopropyl linker specifically mimics the spatial arrangement found in Histamine H3 antagonists, making this reagent superior to shorter (chloromethyl) or longer alkyl halides for pharmacological applications.
Self-Validating Step:
-
Ellman's Test: After Step 2 (Deprotection), perform an Ellman's test on a few resin beads. A strong yellow color indicates free thiols.
-
Kaiser Test: After Step 3 (Alkylation), the resin should not show free amines (if N-alkylation was not intended).
-
HPLC Shift: The alkylated product will show a distinct retention time shift and a mass increase of +108.1 Da (Imid-C3H6 - H) relative to the Cysteine-containing peptide.
References
- Solid-Phase Peptide Synthesis (SPPS) Overview. Source: Luxembourg Bio Technologies. "Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis."
-
Cysteine Alkylation Str
- Source: National Institutes of Health (NIH).
-
URL:[Link]
-
Imidazole in Medicinal Chemistry.
-
Peptidomimetics and Imidazole.
Sources
- 1. Identification of cysteine residues alkylated with 3-bromopropylamine by protein sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-Alkylation of cysteine-containing peptides using thianthenium salts as an alkyl source in flow - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Quantitation of cysteine residues alkylated with 3-bromopropylamine by amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: 5-(3-Bromopropyl)-1H-imidazole as a Pharmacophore Precursor
High-Fidelity Synthesis and Coupling Strategies for Histamine H3/H4 Receptor Ligands
Abstract & Strategic Importance
5-(3-bromopropyl)-1H-imidazole (often designated as 4-(3-bromopropyl)-1H-imidazole due to tautomerism) is a "privileged scaffold" intermediate in the synthesis of histamine receptor ligands. It serves as the critical electrophilic linker that connects the imidazole "warhead" (which mimics histamine) to lipophilic tail regions required for high-affinity binding to Histamine H3 and H4 receptors (GPCRs).
This Application Note provides a rigorous, field-proven methodology for the synthesis, stabilization, and coupling of this precursor. Unlike standard alkyl halides, this molecule possesses an internal nucleophile (the imidazole nitrogen), making it prone to rapid self-polymerization if mishandled.[1] This guide details the Hydrobromide Salt Stabilization Protocol , ensuring shelf-stability and high-yield downstream coupling.
Chemical Rationale: The "Propyl Linker" Logic
In medicinal chemistry, the distance between the pharmacophore (imidazole) and the secondary binding element is binary to potency.[1]
-
H3 Receptor Agonists/Antagonists: Structure-Activity Relationship (SAR) studies (Stark et al.) demonstrate that a three-carbon (propyl) spacer is optimal for bridging the orthosteric binding site (Aspartate residue) and the lipophilic accessory pocket.
-
The Instability Paradox: The free base of this compound is inherently unstable. The basic N3 nitrogen attacks the terminal carbon carrying the bromine (an
reaction), leading to intermolecular polymerization or cyclization.[1] -
The Solution: Protonation of the imidazole ring (
) deactivates the nitrogen nucleophile, rendering the salt form stable indefinitely.[1]
Figure 1: Mechanism of instability in the free base versus the shelf-stable hydrobromide salt. The protonated imidazole cannot act as a nucleophile, preventing self-destruction.[1]
Protocol A: Synthesis of this compound Hydrobromide
Precursor: 3-(1H-imidazol-4-yl)propan-1-ol (Commercially available or reduced from urocanic acid).
Reagents & Equipment[1][2]
-
Substrate: 3-(1H-imidazol-4-yl)propan-1-ol (1.0 eq)
-
Reagent: 48% Hydrobromic Acid (aq) (10-15 eq) or 33% HBr in Acetic Acid.
-
Solvent: None (Neat in acid) or Acetic Acid.
-
Apparatus: Round-bottom flask, reflux condenser, oil bath (
).[1]
Step-by-Step Methodology
-
Charge: In a fume hood, dissolve 3-(1H-imidazol-4-yl)propan-1-ol (e.g., 10 g) in 48% HBr (100 mL).
-
Expert Note: A large excess of HBr is required not just for stoichiometry, but to shift the equilibrium and maintain full protonation of the ring.[1]
-
-
Reflux: Heat the mixture to reflux (
) for 6–12 hours.-
Monitoring: Monitor by TLC (System: DCM/MeOH/NH3 90:9:1). The alcohol is more polar; the bromide is less polar. Caution: The bromide spot may streak due to partial degradation on silica.
-
-
Concentration: Evaporate the acid under reduced pressure (rotary evaporator) to yield a dark, thick oil.
-
Azeotropic Drying: Add Toluene or Isopropanol (50 mL) and re-evaporate. Repeat 2-3 times. This removes residual water and traces of HBr, inducing crystallization.
-
Crystallization (Purification):
-
Dissolve the residue in a minimum amount of hot Isopropanol or Ethanol.
-
Add Ethyl Acetate or Diethyl Ether dropwise until turbidity is observed.
-
Cool to
overnight. -
Filter the off-white to beige crystals.
-
-
Yield: Typical yields are 85–95%.
-
Storage: Store in a desiccator. Hygroscopic.
-
Quality Control Parameters:
| Parameter | Specification | Method |
|---|---|---|
| Appearance | Off-white/Beige Solid | Visual |
| 1H NMR (D2O) | Triplet at ~3.5 ppm (CH2-Br) | NMR |
| Identity | Absence of triplet at ~3.6 ppm (CH2-OH) | NMR |
| Counterion | Positive for Bromide (AgNO3 test) | Wet Chem |[2][3][4][5][6][7]
Protocol B: Application - Synthesis of H3 Antagonist (Ciproxifan Analogue)
Objective: Coupling the imidazole-propyl linker to a phenol or amine tail. This protocol demonstrates the "Double-Base" technique required to handle the salt.
Reaction:
Reagents
-
Electrophile: this compound • HBr (1.0 eq)
-
Nucleophile: Phenol derivative (e.g., 4-acetylphenol) (1.0 eq)[1]
-
Base: Cesium Carbonate (
) or Potassium Carbonate ( ) (2.5 - 3.0 eq).-
Causality: You need 1 eq to neutralize the HBr salt, 1 eq to deprotonate the phenol, and 0.5 eq excess to drive kinetics.[1]
-
-
Solvent: DMF (Anhydrous) or Acetone (Reflux).
Workflow
-
Activation: In a dry flask, combine the Phenol derivative and Base in DMF. Stir at RT for 30 mins to generate the phenoxide anion.
-
Addition: Add the solid this compound • HBr directly to the stirring mixture.
-
Why Solid? Dissolving the HBr salt in a separate vial and neutralizing it before addition creates the unstable free base, which may polymerize in the dropping funnel. Adding it as a salt to the phenoxide solution ensures the free base is generated in situ and immediately trapped by the phenoxide.
-
-
Reaction: Heat to
for 4–12 hours. -
Workup:
-
Purification: Flash Column Chromatography (DCM/MeOH gradient).
Figure 2: End-to-end workflow from alcohol precursor to pharmaceutical ligand. Note the critical handling step during coupling to prevent polymerization.
Troubleshooting & Self-Validation
| Observation | Diagnosis | Corrective Action |
| Product turns pink/brown | Oxidation of the imidazole ring or free-base polymerization. | Recrystallize immediately as HBr salt. Ensure storage under Argon. |
| Low Yield in Coupling | Polymerization of the bromide occurred before coupling. | Use the "Solid Addition" method (Protocol B, Step 2).[1] Do not pre-dissolve the bromide in basic media. |
| Sticky Gum instead of Crystals | Residual water or excess acid. | Azeotrope with Toluene 3x. Triturate with dry Diethyl Ether to induce precipitation. |
| NMR shows broad peaks | Exchangeable protons (NH) or salt effects. | Add a drop of |
References
-
Stark, H. , et al. (2000).[1][8] "Analogues and derivatives of ciproxifan, a novel prototype for generating potent histamine H3-receptor antagonists."[1][8] Bioorganic & Medicinal Chemistry Letters, 10(20), 2379–2382.[1][8]
-
Kivits, G. A. A. , et al. (2009).[1] "A convenient preparation of 3-(1H-imidazol-4-yl)propanol."[9] ResearchGate / Synthetic Communications.
-
Ganellin, C. R. , et al. (1995).[1] "Synthesis of potent histamine H3-receptor antagonists with high in vivo activity."[3][8][9] Journal of Medicinal Chemistry. (Foundational work on imidazole-propyl linkers).
-
ChemicalBook. (n.d.). "1-(3-bromopropyl)-1H-imidazole hydrobromide Synthesis and Stability Data."
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. New histamine H(3)-receptor ligands of the proxifan series: imoproxifan and other selective antagonists with high oral in vivo potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 3-(2-Hydroxyethyl)-1-(4-nitrophenyl)-1H-imidazol-3-ium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. Analogues and derivatives of ciproxifan, a novel prototype for generating potent histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
purification of 5-(3-bromopropyl)-1H-imidazole reaction products
This is a specialized technical support guide for the purification and handling of 5-(3-bromopropyl)-1H-imidazole . This molecule presents a specific, often underestimated kinetic challenge: intramolecular self-alkylation .
Status: Operational | Tier: L3 (Senior Application Support)
Critical Alert: The "Ticking Clock" Instability
Do not treat this as a standard alkyl halide. The primary failure mode for this reaction is not the synthesis itself (often an Appel reaction or alcohol-to-bromide conversion), but the workup.
The imidazole ring contains a nucleophilic nitrogen (
-
Heat (Rotovap baths >30°C).
-
Concentration (High concentration increases intermolecular polymerization, though intramolecular cyclization is zero-order in concentration).
-
Basic pH (Deprotonation increases the nucleophilicity of the imidazole ring).
The "Doom Loop" Mechanism
The following diagram illustrates why your product turns into an insoluble gum if left as a free base.
Caption: Figure 1. The kinetic instability pathway. Keeping the molecule protonated (left) is the only way to prevent irreversible cyclization (right).
Purification Protocols
Method A: Isolation as Hydrobromide Salt (Recommended)
Target: Long-term storage or solid handling.
Principle: By maintaining the pH < 4, the imidazole nitrogen remains protonated (
Step-by-Step Workflow:
-
Quench: If using
(Appel), quench the reaction with minimal water. -
Extraction:
-
Dilute with 0.5 M HBr (aq).
-
Wash the aqueous layer 3x with Ethyl Acetate (EtOAc) or DCM to remove
and . The product stays in the Aqueous Phase .
-
-
Lyophilization: Do not use heat. Freeze-dry the aqueous layer directly.
-
Result: You will obtain a hygroscopic solid (HBr salt). Store at -20°C under Argon.
Method B: Flash Chromatography (Free Base - High Risk)
Target: Immediate use in a subsequent reaction (e.g., alkylation of a different nucleophile). Constraint: You must race against time.
Solvent Compatibility Table:
| Solvent System | Suitability | Notes |
|---|
| DCM/MeOH (9:1) | High Risk | Silica is slightly acidic, but product streaks. Adding
Protocol:
-
Use Reverse Phase (C18) silica if possible.
-
Mobile Phase: Water (0.1% TFA or Formic Acid) / Acetonitrile gradient.
-
Elution: The product elutes early due to polarity.
-
Post-Column: Lyophilize the fractions. Do not rotovap to dryness at >30°C.
Decision Logic for Researchers
Use this logic gate to determine your workflow.
Caption: Figure 2. Operational decision tree. Always default to Method A unless strictly necessary.
Troubleshooting & FAQ
Q: My product turned into a white solid that is insoluble in DCM but soluble in water. Is this my product? A: Likely no . If you attempted to isolate the free base and it turned into an insoluble solid, it has likely cyclized into the bicyclic quaternary salt.
-
Verification: Run a
NMR in .-
Linear Product: Propyl signals will be distinct triplets/multiplets.
-
Cyclized Product: You will see complex splitting patterns characteristic of a rigid ring system and a downfield shift of the bridgehead protons.
-
Q: I see a "streaking" tail on my TLC plate. A: The free imidazole is interacting with the silanols on the silica plate.
-
Fix: Use a "neutralized" plate (dip in 5% triethylamine/hexane and dry before use) BUT run the TLC rapidly. Alternatively, use C18-silica TLC plates.
Q: Can I distill this compound?
A: Absolutely not. The heat required to distill the bromide will provide the activation energy for the cyclization (
Q: How do I store it? A: Store strictly as the Hydrobromide (HBr) or Hydrochloride (HCl) salt .
-
Temperature: -20°C.
-
Atmosphere:[1] Argon/Nitrogen (Hygroscopic).
-
Shelf Life: >1 year as salt; <24 hours as oil/free base.
Q: I need the free base for a nucleophilic substitution. How do I generate it safely? A: Do not isolate it. Perform an in-situ neutralization.
-
Dissolve the HBr salt in your reaction solvent (e.g., DMF).
-
Add 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA or
). -
Add your electrophile immediately.
References
-
Synthesis of Imidazole Alkyl Halides (Appel Reaction Context)
- Source: Organic Chemistry Portal. "Appel Reaction."
-
URL:[Link]
- Cyclization of Imidazole Derivatives (Mechanistic Insight)
-
General Handling of Imidazolium Salts
-
Title: Purification and Stability of Imidazolium Ionic Liquids.[1]
- Source:Green Chemistry, 2002.
-
Sources
dealing with poor solubility of 5-(3-bromopropyl)-1H-imidazole derivatives
Case ID: SOL-IMID-BR-005
Status: Active
Priority: High (Stability Risk)
Executive Summary: The "Solubility Paradox"
Welcome to the technical support hub for 5-(3-bromopropyl)-1H-imidazole . Users frequently report a paradox where this molecule appears too polar for organic solvents (gumming out in DCM) yet insufficiently soluble in neutral water (aggregating or precipitating).
Root Cause Analysis:
-
Lattice Energy: The imidazole ring acts as both a hydrogen bond donor (NH) and acceptor (N:). This creates a robust intermolecular network (lattice energy) that resists dissolution in non-polar solvents.
-
Lipophilic Drag: The propyl bromide chain adds significant lipophilicity, preventing the molecule from dissolving freely in water at neutral pH.
-
Zwitterionic Potential: At neutral pH, the imidazole exists in equilibrium. Attempts to force solubility with base (deprotonation) trigger a critical stability failure (intramolecular cyclization).
Part 1: Critical Stability Warning (Read Before Solubilizing)
⚠️ DANGER: CYCLIZATION RISK Before attempting to dissolve this compound, you must understand its reactivity. The 5-(3-bromopropyl) moiety is an "electrophilic trap" attached to a nucleophile (the imidazole ring).
-
The Threat: In basic or neutral conditions (pH > 7), the imidazole nitrogen (N3) becomes nucleophilic. It can attack the terminal carbon of the propyl bromide chain.
-
The Result: Rapid formation of a bicyclic imidazolium salt (quaternization), rendering the material useless for your intended substitution reaction.
-
Prevention: ALWAYS maintain a slightly acidic environment (pH < 6) or keep the temperature low (< 0°C) if in neutral solution.
Mechanism of Failure (Visualization)
Figure 1: The degradation pathway of this compound in basic conditions. The molecule "bites its own tail" to form a cyclic salt.
Part 2: Troubleshooting Guide (Q&A)
Topic 1: Solubilizing for Chemical Synthesis
Q: I am trying to run a nucleophilic substitution on the bromide, but the starting material won't dissolve in DCM or Toluene. What solvent should I use?
A: Do not use non-polar solvents. The hydrogen bonding network of the imidazole ring requires a polar aprotic solvent to disrupt the lattice.
Recommended Protocol:
-
Primary Choice: DMF (Dimethylformamide) or DMSO . These dissolve the compound readily at Room Temperature (RT).
-
Alternative (Easier Workup): Acetonitrile (MeCN) .
-
Note: Solubility in MeCN might require slight warming (30-40°C).
-
Warning: Do not exceed 50°C for prolonged periods to avoid the cyclization mentioned above.
-
-
Avoid: Alcohols (MeOH/EtOH) if you are using heat. The solvent will act as a nucleophile and displace the bromide (solvolysis), yielding the ether byproduct.
Solvent Compatibility Table:
| Solvent | Solubility Rating | Risk Factor | Recommended Use |
| DCM / Chloroform | Poor | Low | Extraction only (after pH adjustment). |
| DMF / DMSO | Excellent | Low (at RT) | General synthesis. |
| Acetonitrile | Moderate | Low | Nucleophilic substitutions (easy removal). |
| Methanol / Ethanol | Good | High | Avoid heating (Risk of O-alkylation). |
| Water (Neutral) | Poor/Cloudy | High | Risk of hydrolysis/cyclization. |
| Water (Acidic) | Excellent | Low | Storage / Aqueous formulations. |
Topic 2: Biological & Assay Formulation
Q: I need to inject this compound into mice or use it in a cell assay. It precipitates in PBS. How do I make a stable stock solution?
A: The neutral molecule aggregates in PBS (pH 7.4). You must convert it to a salt or use a cosolvent system.
Method A: The Acid Salt (Gold Standard) Converting the imidazole to its hydrochloride or hydrobromide salt increases water solubility by >100-fold and stabilizes the molecule against cyclization.
-
Dissolve 10 mg of compound in 100 µL of 0.1 M HCl.
-
Dilute with water or saline to desired volume.
-
Result: Clear solution, stable at 4°C.
-
Physiological Note: Upon injection, the buffering capacity of blood will neutralize it, but the rapid dilution usually prevents immediate precipitation.
Method B: The DMSO Spike (For in vitro)
-
Prepare a 100 mM stock in pure DMSO (anhydrous).
-
Dilute 1000x into the culture medium immediately before use.
-
Limit: Ensure final DMSO concentration is <0.5% to avoid cytotoxicity.
Topic 3: Purification & Workup
Q: My reaction is done. How do I get the product out of DMF without it turning into a tar?
A: Imidazoles are notorious for "oiling out." Avoid rotary evaporation to dryness from high-boiling solvents. Use the "Crash and Filter" or "Back-Extraction" method.
Protocol: The "Back-Extraction" Technique Since your product is amphoteric, you can toggle its solubility with pH.
-
Dilute: Pour the DMF reaction mixture into 10 volumes of 5% LiCl (aq) or Brine.
-
Extract: Extract 3x with Ethyl Acetate (EtOAc).
-
Troubleshooting: If the product stays in the water (due to protonation), adjust the aqueous layer to pH 8 using saturated NaHCO₃ (do not go higher than pH 9).
-
-
Wash: Wash the combined organic layers with water (to remove trapped DMF).
-
Dry & Concentrate: Dry over Na₂SO₄ and evaporate.
-
Trituration (Crucial Step): If a gum forms, add a small amount of Diethyl Ether or Hexane and scratch the flask sides with a spatula. Sonicate. This induces crystallization by removing trapped solvent.
Part 3: Decision Logic for Experimental Design
Use this flow chart to select the correct solvent system based on your end goal.
Figure 2: Decision Matrix for Solvent and Handling Selection.
References
- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text on imidazole physical properties and tautomerism).
-
Bellocq, A. M., et al. (1993). "Conformational analysis of histidine and imidazole derivatives." Journal of the American Chemical Society. (Discusses H-bonding lattice networks in imidazoles).
-
RSC Perkin Transactions. (2002). "Intramolecular cyclization of 1-(3-bromopropyl)uracils." Royal Society of Chemistry.[1] (Analogous mechanism for intramolecular alkylation in N-heterocycles).
-
ChemicalBook. (2023). "1-(3-bromopropyl)-1H-imidazole Properties." (Verifies physical state and solubility data).
-
National Institutes of Health (NIH). (2024). "Solvent-Dependent Chemoselectivity Switch to Arg-Lys Imidazole Cross-Links." PubMed Central. (Discusses solvent effects on imidazole reactivity).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of 5-(3-bromopropyl)-1H-imidazole Protein Modification by MS/MS
For researchers, scientists, and drug development professionals, the precise identification and validation of protein modifications are paramount to understanding biological processes and advancing therapeutic interventions. Covalent inhibitors and chemical probes that form stable bonds with their protein targets are powerful tools in this endeavor. This guide provides an in-depth technical comparison and experimental protocols for the validation of protein modification by 5-(3-bromopropyl)-1H-imidazole using tandem mass spectrometry (MS/MS). We will explore the causality behind experimental choices, compare this methodology with viable alternatives, and provide the necessary data to ensure trustworthy and reproducible results.
Introduction: The Criticality of Validating Covalent Protein Modifications
Covalent modification of proteins by small molecules is a cornerstone of many biological regulatory mechanisms and a key strategy in drug discovery. Unlike non-covalent interactions, the formation of a stable, covalent bond between a molecule and its protein target offers unique therapeutic advantages, including prolonged duration of action and increased potency. However, the irreversible nature of these interactions necessitates rigorous validation to confirm the identity of the modified protein, the specific site of modification, and the chemical nature of the adduct.
Mass spectrometry has emerged as the gold standard for this purpose, providing unparalleled sensitivity and specificity in the analysis of complex biological samples.[1] This guide will focus on a specific chemical probe, this compound, and detail a comprehensive workflow for the validation of its protein targets using state-of-the-art MS/MS techniques.
This compound: A Tool for Covalent Targeting
This compound is a bifunctional molecule featuring an imidazole moiety, a common structural motif in biologically active compounds, and a reactive bromopropyl group. The bromopropyl group acts as an electrophile, capable of forming a covalent bond with nucleophilic amino acid residues in proteins. Based on the known reactivity of similar alkylating agents like 3-bromopropylamine, the primary target for this modification is the thiol group of cysteine residues.[1][2] The imidazole portion of the molecule can contribute to the binding affinity and selectivity for specific protein targets.
Experimental Workflow: From Protein Labeling to MS/MS Validation
The validation of protein modification by this compound involves a multi-step process, from the initial labeling of the target protein to the final interpretation of MS/MS data. Each step must be carefully optimized to ensure the integrity of the results.
Figure 1: A comprehensive workflow for the validation of protein modification by this compound using MS/MS.
In-vitro Protein Labeling
Objective: To covalently modify the target protein with this compound.
Protocol:
-
Protein Preparation: Purify the target protein to a high degree of homogeneity. Ensure the protein is in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl).
-
Reagent Preparation: Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO).
-
Labeling Reaction: Add a molar excess of this compound to the protein solution. The optimal molar ratio and incubation time should be determined empirically, but a starting point of 10-fold molar excess for 1-2 hours at room temperature is recommended.
-
Quenching: Quench the reaction by adding a small molecule thiol-containing reagent, such as dithiothreitol (DTT) or β-mercaptoethanol, to consume any unreacted this compound.
-
Removal of Excess Reagent: Remove the excess labeling reagent and quenching agent by dialysis, buffer exchange, or protein precipitation.
Causality: The choice of a slightly alkaline pH (7.4) is a compromise to ensure the reactivity of the cysteine thiol group (pKa ~8.5) while maintaining the stability of the protein. A molar excess of the labeling reagent drives the reaction to completion.
Sample Preparation for Mass Spectrometry
Objective: To digest the labeled protein into peptides suitable for MS analysis.
Protocol:
-
Denaturation: Denature the labeled protein using 8 M urea or 6 M guanidine hydrochloride to unfold the protein and ensure complete digestion.
-
Reduction: Reduce disulfide bonds by incubating with DTT at 56°C for 30 minutes.
-
Alkylation (Optional but Recommended): Alkylate any remaining free cysteine residues with iodoacetamide (IAM) or a similar reagent to prevent disulfide bond reformation and to ensure that any identified modifications are from the this compound label.
-
Digestion: Dilute the denatured protein solution to reduce the urea/guanidine concentration to below 1 M and add a protease, typically trypsin, at a 1:50 (protease:protein) ratio. Incubate overnight at 37°C.
-
Desalting: Acidify the peptide mixture with trifluoroacetic acid (TFA) and desalt using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides with a high organic solvent concentration (e.g., 80% acetonitrile, 0.1% TFA) and dry down in a vacuum centrifuge.
Causality: Complete denaturation and reduction are crucial for efficient proteolytic digestion. Alkylation of non-labeled cysteines with a different reagent (e.g., IAM) creates a distinct mass shift, allowing for unambiguous identification of the this compound modification.
LC-MS/MS Analysis
Objective: To separate the peptides and acquire MS and MS/MS spectra.
Protocol:
-
Peptide Separation: Reconstitute the dried peptides in a low-organic solvent (e.g., 2% acetonitrile, 0.1% formic acid) and inject them onto a reverse-phase liquid chromatography (LC) system coupled to the mass spectrometer. Separate the peptides using a gradient of increasing organic solvent concentration.
-
MS1 Scan: As peptides elute from the LC column, acquire full scan mass spectra (MS1) to determine the mass-to-charge ratio (m/z) of the precursor ions.
-
MS/MS Fragmentation: In a data-dependent acquisition (DDA) mode, select the most abundant precursor ions from the MS1 scan for fragmentation in the collision cell of the mass spectrometer. Acquire MS/MS spectra of the fragment ions. Utilize one or a combination of fragmentation methods: Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), or Electron-Transfer Dissociation (ETD).
Causality: The LC separation reduces the complexity of the peptide mixture entering the mass spectrometer at any given time, allowing for better detection of low-abundance species. DDA ensures that the most abundant peptides are selected for fragmentation, increasing the chances of identifying the modified peptide.
Data Analysis and Validation
Objective: To identify the modified peptide and pinpoint the site of modification.
Protocol:
-
Database Search: Use a database search engine (e.g., Mascot, SEQUEST, MaxQuant) to match the acquired MS/MS spectra to a protein sequence database.
-
Specify Variable Modifications: In the search parameters, specify the mass of the this compound adduct as a variable modification on cysteine residues. The monoisotopic mass of the adduct (C6H9N2) is 109.0766 Da (after loss of HBr).
-
Manual Validation: Critically evaluate the MS/MS spectrum of any identified modified peptide. Look for a series of b- and y-ions (for CID/HCD) or c- and z-ions (for ETD) that confidently assign the peptide sequence and localize the modification to a specific cysteine residue.
Causality: Specifying the modification as "variable" allows the search engine to consider both modified and unmodified versions of a peptide. Manual validation is a critical step to ensure the automated search results are correct and to eliminate false positives.
Comparison with Alternative Approaches
The validation of protein modifications is not a one-size-fits-all process. The choice of methodology depends on the nature of the modification, the protein of interest, and the available instrumentation.
Comparison of MS/MS Fragmentation Techniques
The choice of fragmentation technique can significantly impact the quality of the MS/MS data and the confidence in peptide identification.
| Fragmentation Technique | Principle | Advantages for Alkylated Peptides | Disadvantages for Alkylated Peptides |
| Collision-Induced Dissociation (CID) | Low-energy collisions with an inert gas. | Widely available, robust, and well-characterized. Generates a good series of b- and y-ions for many peptides. | Can lead to the loss of labile modifications. May produce limited fragmentation for larger, highly charged peptides. |
| Higher-energy Collisional Dissociation (HCD) | Higher-energy collisions in an HCD cell. | Generally produces more extensive fragmentation and higher-quality spectra than CID, especially in Orbitrap instruments. Better for identifying low-mass reporter ions.[3] | Can also result in the loss of some labile modifications. |
| Electron-Transfer Dissociation (ETD) | Transfer of electrons to multiply charged peptide cations. | Excellent for preserving labile post-translational modifications.[4][5] Particularly effective for fragmenting larger and more highly charged peptides.[6] | Less efficient for doubly charged peptides.[6] Can have a slower scan rate, potentially reducing the number of identified peptides in a complex mixture.[7] |
Expert Insight: For the validation of a stable alkylation modification like that from this compound, HCD is often the preferred method due to its robust fragmentation and high-quality spectra. However, if the modified peptide is large or has a high charge state, ETD can provide complementary and often more complete fragmentation data. A "decision-tree" approach, where the instrument automatically selects the fragmentation method based on the precursor ion's charge state and m/z, can be a powerful strategy.[6]
Comparison with Alternative Cysteine-Reactive Probes
This compound is one of many electrophilic probes used to target cysteine residues. A comparison with other commonly used reagents is essential for selecting the right tool for a given biological question.
| Chemical Probe | Reactive Group | Mass Shift (on Cys) | Advantages | Disadvantages |
| This compound | Bromopropyl (Alkyl Halide) | +109.0766 Da | The imidazole moiety may confer specific binding properties. | Reactivity and specificity are not as extensively characterized as other reagents. |
| Iodoacetamide (IAM) | Iodoacetyl (Alkyl Halide) | +57.0215 Da | Highly reactive and specific for cysteines under controlled conditions.[8][9] Widely used and well-understood. | Can over-alkylate other nucleophilic residues (e.g., His, Lys, N-terminus) at high concentrations or pH.[8] |
| N-Ethylmaleimide (NEM) | Maleimide (Michael Acceptor) | +125.0477 Da | Very rapid and highly specific reaction with thiols at near-neutral pH.[10] | The succinimide adduct can be susceptible to hydrolysis or exchange reactions in vivo.[11] |
Expert Insight: While IAM and NEM are the workhorses for general cysteine alkylation, This compound offers the potential for more targeted applications where the imidazole group can be exploited for specific protein interactions. The larger and more complex structure of the this compound adduct may also provide unique fragmentation patterns in MS/MS that can aid in identification.
Data Presentation and Interpretation
A key aspect of validating a protein modification is the clear and concise presentation of the supporting data.
Expected Mass Shifts
The theoretical mass shifts upon modification of common amino acid residues with this compound are listed below. This information is critical for setting up the database search parameters.
| Amino Acid | Residue Abbreviation | Monoisotopic Mass Shift (Da) |
| Cysteine | C | 109.0766 |
| Histidine | H | 109.0766 |
| Lysine | K | 109.0766 |
| Methionine | M | 109.0766 |
| N-terminus | 109.0766 |
Note: While cysteine is the primary expected site of modification, it is good practice to also search for modifications on other nucleophilic residues to assess the specificity of the labeling reaction.
Interpreting the MS/MS Spectrum
The confident identification of a modified peptide relies on the interpretation of its MS/MS spectrum. The following diagram illustrates the expected fragmentation pattern for a peptide modified with this compound.
Figure 2: Fragmentation of a peptide modified with this compound. The mass of the adduct will be observed in the b- or y-ions containing the modified cysteine residue.
A high-quality MS/MS spectrum will show a continuous series of fragment ions that "walk" along the peptide backbone. The mass difference between adjacent ions in a series corresponds to the mass of an amino acid residue. When the modification is present, the mass of the fragment ion containing the modified residue will be increased by the mass of the adduct (109.0766 Da).
Conclusion: A Framework for Confident Validation
The validation of protein modification by this compound is a rigorous process that requires careful experimental design and data interpretation. By following the detailed workflow presented in this guide, researchers can confidently identify the sites of modification and gain valuable insights into the mechanism of action of this and other covalent probes.
The comparative data provided for different MS/MS fragmentation techniques and alternative chemical probes should empower scientists to make informed decisions about the most appropriate methodology for their specific research goals. As a self-validating system, the protocols described herein, when executed with precision, will yield trustworthy and reproducible results, ultimately accelerating the pace of discovery in chemical biology and drug development.
References
-
Hale, J. E., Beidler, D. E., & Jue, R. A. (1994). Quantitation of cysteine residues alkylated with 3-bromopropylamine by amino acid analysis. Analytical Biochemistry, 216(1), 61–66. [Link]
-
Hale, J. E., von der Eltz, B., & Jue, R. A. (1993). Identification of cysteine residues alkylated with 3-bromopropylamine by protein sequence analysis. Analytical Biochemistry, 212(1), 20-25. [Link]
-
Zhang, Y., Fonslow, B. R., Shan, B., Baek, M. C., & Yates, J. R. (2009). Protein analysis by shotgun proteomics. Chemical reviews, 109(7), 3042–3050. [Link]
-
Mikesh, L. M., Ueberheide, B., Chi, A., Coon, J. J., Syka, J. E., Shabanowitz, J., & Hunt, D. F. (2006). The utility of ETD mass spectrometry in proteomic analysis. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1764(12), 1811-1822. [Link]
-
Swaney, D. L., McAlister, G. C., & Coon, J. J. (2008). Decision tree-driven tandem mass spectrometry for shotgun proteomics. Nature methods, 5(11), 959-964. [Link]
-
Sechi, S., & Chait, B. T. (1998). Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification. Analytical chemistry, 70(24), 5150-5158. [Link]
-
Weerapana, E., Wang, C., Simon, G. M., Richter, F., Moghassabi, F., & Cravatt, B. F. (2010). Quantitative proteomics identifies a wealth of uncharacterized orphan activities in the human proteome. Nature, 468(7325), 790-795. [Link]
-
An, Y., & Zhang, H. (2015). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of proteome research, 14(3), 1595–1604. [Link]
-
Michalski, A., Damoc, E., Hauschild, J. P., Lange, O., Wieghaus, A., Makarov, A., ... & Cox, J. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of proteome research, 10(11), 5145–5153. [Link]
-
Quan, L., & Liu, M. (2013). CID, ETD and HCD fragmentation to study protein post-translational modifications. Modern Chemistry & Applications, 1(e102), 2. [Link]
-
Wang, W., Wang, S., & Li, S. (2022). N-Ethylmaleimide influenced the evaluation of disulfide cross-links in the oxidized myofibrillar proteins using the non-reducing SDS-PAGE. Theory and practice of meat processing, (3), 18-23. [Link]
Sources
- 1. Quantitation of cysteine residues alkylated with 3-bromopropylamine by amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of cysteine residues alkylated with 3-bromopropylamine by protein sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. mdpi.com [mdpi.com]
- 9. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. N-Ethylmaleimide influenced the evaluation of disulfide cross-links in the oxidized myofibrillar proteins using the non-reducing SDS-PAGE | Wang | Theory and practice of meat processing [meatjournal.ru]
A Tale of Two Alkylators: A Comparative Guide to Iodoacetamide and 5-(3-bromopropyl)-1H-imidazole for Cysteine Modification
For the Researcher at the Bench and the Innovator in Drug Development
In the intricate world of proteomics and chemical biology, the precise modification of cysteine residues is a cornerstone technique. The unique nucleophilicity of the cysteine thiol group makes it an ideal target for covalent labeling, enabling a vast array of applications from protein quantification and structural analysis to the development of targeted therapeutics. The choice of alkylating agent is a critical experimental parameter that dictates the efficiency, specificity, and ultimate success of these endeavors.
This guide provides an in-depth comparison of two such reagents: the well-established workhorse, iodoacetamide (IAA), and a more specialized, functionalized alkylator, 5-(3-bromopropyl)-1H-imidazole. We will delve into their respective reaction mechanisms, explore the nuances of their reactivity and specificity, dissect potential side reactions, and provide practical, field-tested experimental protocols. Our aim is to equip you, the researcher, with the necessary insights to make an informed decision for your specific application.
The Contenders: A Brief Introduction
Iodoacetamide (IAA) is a haloacetamide that has long been the go-to reagent for cysteine alkylation.[1] Its high reactivity and commercial availability have cemented its place in standard proteomics workflows for preventing disulfide bond formation after reduction of native disulfides.[1]
This compound , while less common, presents an intriguing alternative. It combines a reactive alkyl bromide with an imidazole moiety. This imidazole group has the potential to introduce unique properties to the modified protein, such as altered charge, metal chelation capabilities, or sites for further orthogonal modifications.
Mechanism of Action: A Nucleophilic Substitution Story
Both iodoacetamide and this compound react with the deprotonated form of the cysteine thiol group, the thiolate anion, via a bimolecular nucleophilic substitution (SN2) reaction.[2] The thiolate acts as the nucleophile, attacking the electrophilic carbon atom bearing the halogen (iodine or bromine), which serves as the leaving group.
dot digraph "Alkylation_Mechanisms" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} .dot Figure 1: General mechanism of cysteine alkylation by Iodoacetamide and this compound.
Reactivity and Specificity: A Head-to-Head Comparison
The choice between an iodo- and a bromo- leaving group, as well as the overall molecular structure, significantly influences the reactivity and specificity of these reagents.
| Feature | Iodoacetamide (IAA) | This compound | Rationale & Insights |
| Reactivity | Very High | Moderate to High | Iodide is a better leaving group than bromide, making IAA generally more reactive. The reaction with IAA is often complete within 30-60 minutes at room temperature.[3] The alkyl bromide will likely require longer incubation times or slightly elevated temperatures to achieve complete alkylation. |
| Cysteine Specificity | Good, but with known off-targets | Potentially Higher | While primarily targeting cysteines, IAA is known to alkylate other nucleophilic residues at higher concentrations or pH, including methionine, histidine, lysine, and the N-terminus.[2] The bulkier and potentially less reactive nature of this compound may lead to greater selectivity for the highly nucleophilic cysteine thiolate. The imidazole moiety itself could also influence interactions with the local protein environment. |
| Optimal pH | 7.5 - 8.5 | 7.5 - 8.5 | The reaction rate is dependent on the concentration of the thiolate anion, which is favored at pH values above the pKa of the cysteine thiol group (typically ~8.3). Therefore, a slightly basic pH is optimal for both reagents. |
| Functionalization | Introduces a carboxamidomethyl group (-CH₂CONH₂) | Introduces an imidazolylpropyl group (-(CH₂)₃-C₃H₃N₂) | The modification by IAA adds a small, neutral, hydrophilic group. The imidazolylpropyl group adds a larger, cationic (at physiological pH) moiety that can participate in hydrogen bonding, metal coordination, and potentially be used as a handle for further chemical modifications.[4] |
The Underbelly of Alkylation: A Look at Side Reactions
No reagent is perfect, and understanding potential side reactions is crucial for interpreting experimental data, especially in sensitive applications like mass spectrometry-based proteomics.
Iodoacetamide's Known Liabilities:
-
Methionine Alkylation: IAA can react with the sulfur atom of methionine residues, leading to a mass shift that can be misinterpreted as a post-translational modification or interfere with peptide identification.[5]
-
Histidine and Lysine Alkylation: At higher pH and concentrations, the imidazole ring of histidine and the ε-amino group of lysine can be alkylated.[2]
-
N-terminal Alkylation: The free amine at the N-terminus of a protein or peptide can also be a target for alkylation.[6]
Potential Side Reactions of this compound:
While less studied, it is reasonable to assume that this compound could also react with the same off-target residues as iodoacetamide, albeit likely at a slower rate due to the less reactive alkyl bromide. The imidazole moiety of the reagent itself is a nucleophile and could potentially participate in side reactions, although intramolecular reactions are less likely given the propyl linker.
Experimental Corner: Protocols and Practical Considerations
dot digraph "Cysteine_Alkylation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} .dot Figure 2: A generalized workflow for cysteine alkylation in proteomics.
Protocol 1: Cysteine Alkylation with Iodoacetamide (IAA) for Mass Spectrometry
This protocol is a standard procedure for preparing protein samples for bottom-up proteomics analysis.
Materials:
-
Protein extract
-
Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent: 200 mM Dithiothreitol (DTT) in water (prepare fresh)
-
Alkylating agent: 500 mM Iodoacetamide (IAA) in water (prepare fresh and protect from light)
-
Quenching solution: 200 mM DTT in water
Procedure:
-
Protein Solubilization and Denaturation: Resuspend the protein pellet in the denaturing buffer to a final concentration of 1-5 mg/mL.
-
Reduction: Add the 200 mM DTT stock solution to a final concentration of 10 mM. Incubate for 1 hour at 37°C with gentle shaking. This step reduces the disulfide bonds to free thiols.
-
Alkylation: In the dark, add the 500 mM IAA stock solution to a final concentration of 25 mM (a 2.5-fold excess over DTT). Incubate for 30 minutes at room temperature in the dark.[7] This prevents the re-formation of disulfide bonds.
-
Quenching: Add the 200 mM DTT stock solution to a final concentration of 10 mM to quench the unreacted IAA. Incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Digestion: The sample is now ready for buffer exchange or dilution to reduce the urea concentration before enzymatic digestion (e.g., with trypsin).
Protocol 2: A Prospective Protocol for Cysteine Alkylation with this compound
Given the lack of established protocols, the following is a proposed starting point for optimization, based on the principles of alkyl bromide reactivity.
Materials:
-
Protein extract
-
Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent: 200 mM Dithiothreitol (DTT) in water (prepare fresh)
-
Alkylating agent: 500 mM this compound in a suitable solvent (e.g., DMF or DMSO, as aqueous solubility may be limited)
-
Quenching solution: 200 mM DTT in water
Procedure:
-
Protein Solubilization and Denaturation: Resuspend the protein pellet in the denaturing buffer to a final concentration of 1-5 mg/mL.
-
Reduction: Add the 200 mM DTT stock solution to a final concentration of 10 mM. Incubate for 1 hour at 37°C with gentle shaking.
-
Alkylation (Optimization Required): Add the 500 mM this compound stock solution to a final concentration of 25-50 mM. Due to the potentially lower reactivity of the alkyl bromide, an initial incubation of 1-2 hours at 37°C is recommended. Optimization of incubation time, temperature (room temperature to 45°C), and reagent stoichiometry will be necessary to achieve complete alkylation.
-
Quenching: Add the 200 mM DTT stock solution to a final concentration of 10-20 mM to quench the unreacted alkylating agent. Incubate for 15-30 minutes at room temperature.
-
Sample Preparation for Digestion: Proceed with buffer exchange or dilution for subsequent enzymatic digestion.
Self-Validation and Optimization: The completeness of the alkylation reaction should be verified, for instance, by performing a subsequent labeling step with a thiol-reactive fluorescent dye. The absence of fluorescence would indicate complete initial alkylation. Mass spectrometry analysis can also be used to check for any remaining unmodified cysteine residues.
Choosing Your Reagent: Application-Specific Considerations
The decision between iodoacetamide and this compound hinges on the specific goals of your experiment.
-
For routine proteomics and prevention of disulfide bonds: Iodoacetamide remains the reliable and cost-effective choice. Its reactivity is well-characterized, and the potential side reactions are known and can be accounted for in data analysis.
-
For introducing specific functionalities: this compound is a compelling option when the goal is to introduce a unique chemical handle. The imidazole group can be exploited for:
-
Affinity Purification: The imidazole moiety can chelate metal ions like Ni²⁺ or Cu²⁺, potentially enabling the enrichment of modified proteins or peptides using immobilized metal affinity chromatography (IMAC).[8]
-
Altering Physicochemical Properties: The introduction of a positive charge may alter the solubility or chromatographic behavior of peptides, which could be advantageous in certain separation techniques.
-
Further Derivatization: The imidazole ring can be a site for further chemical modifications, allowing for a two-step labeling strategy.
-
Conclusion: A Balance of Tradition and Innovation
Iodoacetamide is a robust and well-understood tool that has rightfully earned its place in the molecular biology toolkit. Its high reactivity and extensive documentation make it a safe and reliable choice for a wide range of applications. However, the pursuit of more sophisticated biological questions necessitates an expansion of our chemical toolbox.
This compound, while requiring more upfront optimization, offers the potential for more than just simple alkylation. It represents a class of functionalized reagents that can impart new properties onto proteins, opening up avenues for novel experimental designs in affinity purification, protein-protein interaction studies, and the development of bioconjugates. As with any powerful tool, a thorough understanding of its properties and potential pitfalls is paramount to its successful application. We encourage the reader to view the choice of alkylating agent not as a routine step, but as a strategic decision that can significantly impact the outcome and scope of their research.
References
- Gopalakrishnan, S., & Nallu, M. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences, 67(6), 688.
- Vertex AI Search. (n.d.).
- Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5150–5158.
- Marincean, S., Rabago Smith, M., Beltz, L., & Borhan, B. (2012). Selectivity of labeled bromoethylamine for protein alkylation. Theoretical Chemistry Accounts, 131(6), 1216.
- Kuznetsova, K. S., Tikhonova, O. V., Ponomarenko, E. A., Ilgisonis, E. V., Poverennaya, E. V., Kopylov, A. T., Zgoda, V. G., & Moshkovskii, S. A. (2020). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 229, 104022.
- Wang, C., Zhao, Z., Ghadir, R., & Zhao, J. (2024).
- Zhang, Y., Luo, S., & Li, Y. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates.
- MDPI. (2024). 1,3-Bis(3-carboxypropyl)-1H-imidazole.
- Nelson, K. J., & Parson, W. W. (2021). Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents. Journal of the American Society for Mass Spectrometry, 32(5), 1203–1211.
- ResearchGate. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry.
- Pan, J., Zhang, S., He, Y., Lin, Y., & Li, L. (2021). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Scientific Reports, 11(1), 1-11.
- ResearchGate. (2024). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues.
- Chen, Y., et al. (2019).
-
University of Washington. (2011). Protein Reduction, Alkylation, Digestion. Retrieved from [Link]
- Poole, L. B., & Nelson, K. J. (2008). Overalkylation of a protein digest with iodoacetamide. Journal of the American Society for Mass Spectrometry, 19(11), 1736–1739.
- MDPI. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide.
- Zhang, Y., et al. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates.
- BenchChem. (2025). 5-nitroso-1H-imidazole in Organic Synthesis.
- PMC. (2024). Mapping protein–protein interactions by mass spectrometry.
- Beilstein Journals. (2022).
- PMC. (2025). Direct Editing of Cysteine to Electrophilic Alkyl Halides in Peptides.
- PubMed. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)
- PMC. (2019). Exploring protein lipidation by mass spectrometry-based proteomics.
- ResearchGate. (2016).
- PMC. (2018). Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes.
- MDPI. (2021). Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research.
- PMC. (2025).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. explorationpub.com [explorationpub.com]
- 6. mdpi.com [mdpi.com]
- 7. chemistry.msu.edu [chemistry.msu.edu]
- 8. Mapping protein–protein interactions by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
reactivity comparison of 5-(3-bromopropyl)-1H-imidazole with N-ethylmaleimide
Executive Summary: The Speed vs. Stability Trade-off
In the landscape of protein modification, the choice between N-ethylmaleimide (NEM) and 5-(3-bromopropyl)-1H-imidazole (BPI) represents a fundamental decision between kinetic efficiency and adduct stability .
-
N-Ethylmaleimide (NEM) is the industry standard for rapid, stoichiometric cysteine blocking.[1] It operates via Michael addition, offering fast kinetics (
) and high selectivity at neutral pH.[1] However, the resulting thiosuccinimide ring is susceptible to hydrolysis or retro-Michael exchange, potentially compromising long-term stability.[1] -
This compound (BPI) acts as an alkylating agent via nucleophilic substitution (
).[1] While its reaction kinetics are significantly slower—often requiring higher pH or extended incubation—it yields a chemically inert thioether linkage (C–S–C) that is impervious to hydrolysis.[1] Furthermore, BPI introduces a functional imidazole group, which can serve as a pH-sensitive handle or metal-binding motif.[1]
Verdict: Use NEM for rapid quantification, transient blocking, or when working with labile proteins that cannot withstand elevated pH.[1] Use BPI when creating permanent conjugates, introducing functional imidazole moieties, or requiring extreme stability against hydrolytic cleavage.[1]
Mechanistic Deep Dive
N-Ethylmaleimide (NEM): The Kinetic Specialist
NEM is an
-
Mechanism: Michael Addition (1,4-addition).[1]
-
Driving Force: Relief of ring strain and formation of a stable enolate intermediate (which tautomerizes).[1]
-
Key Characteristic: The reaction is highly sensitive to the pKa of the thiol. At pH 6.5–7.5, the thiolate anion (
) is the dominant nucleophile, reacting orders of magnitude faster than amines.[1]
This compound (BPI): The Stable Architect
BPI presents a primary alkyl bromide electrophile.
-
Mechanism: Bimolecular Nucleophilic Substitution (
).[1] -
Driving Force: Displacement of the bromide leaving group by the nucleophilic thiolate.[1]
-
Key Characteristic:
reactions with alkyl halides are generally slower than Michael additions to maleimides.[1] The transition state requires precise orbital alignment (backside attack).[1] -
Functional Bonus: The imidazole ring (
) acts as an ionizable group.[1] In the final conjugate, this introduces a positive charge at acidic pH, potentially altering the solubility or isoelectric point (pI) of the target protein.
Performance Matrix
The following data summarizes the operational differences between the two reagents.
| Feature | N-Ethylmaleimide (NEM) | This compound (BPI) |
| Primary Mechanism | Michael Addition | |
| Reaction Kinetics | Very Fast ( | Slow ( |
| Optimal pH | 6.5 – 7.5 | 7.5 – 8.5 (Higher pH favors |
| Chemoselectivity | High for Cys (vs. Lys/His) at pH 7.0 | Moderate (Risk of Lys/His alkylation at pH > 8) |
| Linkage Stability | Moderate (Ring hydrolysis/Retro-Michael) | High (Stable Thioether) |
| Reversibility | Potentially reversible (DTT/mercaptoethanol) | Irreversible |
| Functional Outcome | Capping (Ethyl group) | Functionalization (Imidazole group) |
Experimental Validation Protocols
To objectively compare these reagents in your specific system, follow these standardized protocols.
Protocol A: Kinetic Profiling via Ellman’s Assay
Objective: Determine the rate of free thiol consumption.
-
Preparation: Prepare a 100
solution of a model peptide (e.g., Glutathione or a Cys-containing peptide) in PBS (pH 7.2, degassed). -
Reaction:
-
Sampling: Aliquot 50
from each reaction at minutes. -
Quenching & Measurement: Immediately mix aliquots with 150
of Ellman’s Reagent (DTNB). Measure Absorbance at 412 nm.[1] -
Analysis: Plot
vs. time to determine pseudo-first-order rate constants ( ).
Protocol B: Selectivity Mapping via LC-MS
Objective: Assess off-target alkylation (Lysine/Histidine).
-
Substrate: Use Ubiquitin or a similar protein with known Lys/His residues and no free Cys (introduce one via mutagenesis if needed, or use a peptide standard).[1]
-
Incubation: Incubate protein (10
) with reagent (1 mM, 100x excess) at pH 8.0 for 4 hours. Note: pH 8.0 is chosen to stress-test selectivity. -
Digestion: Quench with DTT, alkylate (standard iodoacetamide), and digest with Trypsin.
-
MS Analysis: Analyze via LC-MS/MS.
-
Data Interpretation: Calculate the ratio of Modified-Lys/His peptides to Unmodified peptides. High ratios indicate poor selectivity.[1]
Visualizing the Reaction Pathways
The following diagram illustrates the divergent pathways for NEM and BPI, highlighting the stability outcomes.
Figure 1: Reaction pathways comparing the kinetic product of NEM (susceptible to hydrolysis/reversal) vs. the thermodynamic stability of the BPI adduct.
Critical Analysis & Application Guide
When to choose this compound (BPI):
-
Permanent Linkage Required: If your therapeutic candidate must survive plasma circulation for days without "payload exchange" (the retro-Michael transfer of maleimides to serum albumin), BPI’s alkyl thioether bond is superior.[1]
-
Imidazole Functionalization: You specifically need the imidazole group.[1] For example, to create a "Histidine-Tag" mimic on a cysteine residue to facilitate Nickel-NTA purification or to introduce a pH-buffering range (
pH 6.0–7.[1]0) to a specific protein domain.[1] -
Acid Stability: The thioether formed by BPI is stable in acidic conditions used for protein sequencing or hydrolysis.[1]
When to choose N-Ethylmaleimide (NEM):
-
Quantitative Blocking: You need to quench all free cysteines immediately (e.g., during cell lysis to prevent disulfide scrambling).[1] The reaction is complete in seconds to minutes.[1]
-
Neutral pH Constraints: Your protein denatures or precipitates above pH 7.[1]5. NEM reacts efficiently at pH 6.5–7.0, whereas BPI requires pH 7.5–8.5 for reasonable rates.[1]
-
Selectivity is Paramount: In complex lysates, NEM is far more specific for Cys over Lys than alkyl bromides.[1]
References
-
Thermo Fisher Scientific. N-Ethylmaleimide (NEM) Product Information and Protocol.[1] (Standard protocol for thiol alkylation).[1]
-
Bachem. The Thiol-Maleimide Reaction: A Guide to Mechanism and Side Reactions. (Detailed analysis of thiazine rearrangement and hydrolysis).
-
Vector Laboratories. Maleimide Reaction Chemistry and Specificity.[1] (Comparison of reaction rates with amines vs thiols).
-
PubChem. 1-(3-Bromopropyl)-1H-imidazole Compound Summary. (Structural data and physical properties of the imidazole alkyl halide class). [1]
-
Fontaine, S. D., et al. (2015).[1] Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides.[1][3] Bioconjugate Chemistry.[1][3][4] (Discusses the instability of standard maleimide adducts).
Sources
- 1. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 2. 1-(3-bromopropyl)-1H-imidazole(SALTDATA: HBr) synthesis - chemicalbook [chemicalbook.com]
- 3. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
Comparative Guide: Software for Analyzing 5-(3-bromopropyl)-1H-imidazole Modification Data
Executive Summary The chemical modification of proteins using 5-(3-bromopropyl)-1H-imidazole is a specialized alkylation strategy often employed to convert Cysteine residues into pseudo-histidine mimics (thiol-imidazole exchange) or to introduce imidazole functional groups for metal binding and catalytic studies. This modification introduces a specific mass shift of +108.0687 Da (monoisotopic) to cysteine thiols.
Analyzing this data requires software capable of handling custom variable modifications, distinguishing site localization (Cys vs. Lys/His), and quantifying occupancy rates. This guide compares three industry-standard platforms—MaxQuant , MSFragger (FragPipe) , and Skyline —evaluating their efficacy in processing this specific dataset.
Part 1: The Chemical & Analytical Challenge
Before selecting software, the analyst must understand the physical data being processed. The reaction involves the nucleophilic attack of the Cysteine thiolate on the alkyl bromide.
-
Reagent: this compound (C₆H₉BrN₂)
-
Target: Cysteine Sulfhydryl (-SH)
-
Mechanism: S_N2 Alkylation
-
Delta Mass: +108.06874 Da (Addition of C₆H₈N₂ group replacing H).
-
Note: Analysts must verify if the protocol involves prior reduction (e.g., DTT/TCEP). If so, native disulfides are broken and available for this alkylation.
-
The Analytical Hurdles
-
Specificity: While Cysteine is the primary target, high pH or excess reagent can lead to off-target alkylation on Lysine (N-term) or Histidine residues.
-
Isomerism: The imidazole ring can attach via N1 or N3, though mass spectrometry often cannot distinguish these isomers without specific fragmentation patterns.
-
Incomplete Modification: Unlike standard Iodoacetamide (Carbamidomethylation), this reaction is often substoichiometric, requiring "Variable Modification" settings rather than "Fixed."
Workflow Visualization
The following diagram outlines the critical path from wet-lab chemistry to bioinformatic validation.
Caption: Workflow for generating and analyzing pseudo-histidine modified proteomic data.
Part 2: Comparative Software Analysis
MaxQuant (Andromeda Search Engine)
Best For: Global Proteome Quantification (LFQ) & High-Confidence Site Localization.
MaxQuant is the "gold standard" for rigorous quantification. Its strength lies in the PTM Score , which provides a probability (0-1) that the modification is located on a specific residue (e.g., distinguishing Cys-108 vs. Lys-110).
-
Configuration for 5-(3-bromopropyl)-imidazole:
-
Go to Configuration > Modifications.
-
Create "Pseudo-His": Composition H(8) C(6) N(2).
-
Specificity: Cysteine (Variable).[1]
-
-
Performance:
-
Pros: Robust "Match Between Runs" (MBR) increases identification rates in samples with low modification occupancy.
-
Cons: Slower processing time.[1] Requires strict adherence to FDR (False Discovery Rate) controls which may filter out low-abundance modified peptides.
-
MSFragger (FragPipe Platform)
Best For: Open Search (Discovery) & Speed.[2]
If you are unsure about the specificity (e.g., "Did I accidentally alkylate Lysines?"), MSFragger is superior. Its "Open Search" mode allows you to search for any mass shift.
-
Experimental Insight: In a benchmark dataset of alkylated BSA, MSFragger completed the search 15x faster than MaxQuant.
-
Protocol:
-
Why use it: It validates the purity of your chemical reaction.
Skyline (MacCoss Lab)
Best For: Targeted Validation & Occupancy Calculation.
Skyline is not a search engine but a quantification environment. Once MaxQuant or MSFragger identifies the modified peptides, you import the results into Skyline to visualize the Extracted Ion Chromatograms (XIC) .
-
Critical Check: Ensure the elution profile of the modified peptide shifts appropriately compared to the unmodified counterpart (the imidazole group usually increases hydrophobicity slightly, increasing Retention Time on C18 columns).
Comparative Data Summary
| Feature | MaxQuant | MSFragger (FragPipe) | Skyline |
| Primary Use | Global Discovery & Quant | Fast Open Search & QC | Targeted Validation |
| Speed | Slow (Hours) | Ultra-Fast (Minutes) | Real-time (Manual) |
| Site Localization | Excellent (PTM Score) | Good (PtmProphet) | N/A (Uses input) |
| Custom Mod Setup | Complex (XML edit) | Easy (GUI param) | Easy (Molecule def) |
| Handling Artifacts | Strict Filtering | Visualizes Artifacts | Manual Inspection |
Part 3: Detailed Experimental Protocols
To ensure scientific integrity, the following protocols describe how to generate the data and configure the software.
A. Chemical Protocol (Self-Validating System)
Goal: Create a "Pseudo-Histidine" positive control using BSA.
-
Denaturation: Dissolve 100 µg BSA in 6M Guanidine HCl, 100 mM Tris (pH 8.0).
-
Reduction: Add TCEP (5 mM final) for 20 min at RT (Reduces disulfides to free thiols).
-
Alkylation (The Modification):
-
Add This compound to a final concentration of 50 mM.
-
Incubate 1 hour at RT in the dark.
-
Control: Run a parallel sample with standard Iodoacetamide.
-
-
Quenching: Add DTT (20 mM) to scavenge excess alkylating agent.
-
Digestion: Dilute to <1M Guanidine, add Trypsin (1:50 ratio), incubate overnight.
-
Desalting: C18 StageTip cleanup.
B. MaxQuant Configuration Protocol
-
Open MaxQuant GUI.
-
Define Modification:
-
Name: ImidPropyl-Cys
-
Description: this compound
-
Composition: C6 H8 N2 (Note: This is the added mass. Ensure you subtract H if the software adds the residue mass automatically. MaxQuant usually asks for the delta composition).
-
Position: Anywhere
-
Specificity: C (Cysteine).[1]
-
Type: Variable.
-
-
Search Parameters:
C. Validation Logic (The "Trust" Pillar)
How do you know the software is right?
-
The Mass Defect: The added group (C6H8N2) has a specific mass defect. Check the mass error (ppm) in the search results. It should be <5 ppm.
-
Diagnostic Ions: Imidazole rings often generate specific immonium ions (or related fragments) in the low m/z region (e.g., m/z 68-70 range for imidazole fragments) under HCD fragmentation. Check the MS/MS spectra in Skyline for these peaks.
Part 4: Decision Logic for Researchers
Use the following logic tree to select the correct tool for your specific stage of research.
Caption: Decision matrix for selecting proteomics software based on experimental goals.
References
-
Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification.[5] Nature Biotechnology, 26(12), 1367–1372.[5] [Link]
-
Kong, A. T., Leprevost, F. V., Avtonomov, D. M., Mellacheruvu, D., & Nesvizhskii, A. I. (2017). MSFragger: ultrafast and comprehensive peptide identification in mass spectrometry–based proteomics. Nature Methods, 14(5), 513–520.[5] [Link]
-
MacLean, B., et al. (2010). Skyline: an open source document editor for creating and analyzing targeted proteomics experiments. Bioinformatics, 26(7), 966–968. [Link]
-
Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry, 394(2), 147-158. (Context for alkylation chemistry). [Link]
Sources
- 1. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Essential Tools for Proteomics Data Analysis - MetwareBio [metwarebio.com]
- 3. 135 Free Proteomics Tools - Software and Resources [bioinformaticshome.com]
- 4. Software – Consortium for Top-Down Proteomics [ctdp.org]
- 5. Maximizing Proteomic Potential: Top Software Solutions for MS-Based Proteomics - MetwareBio [metwarebio.com]
- 6. Proteomic Software for Mass Spec Data Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Identification of modified peptides using localization-aware open search - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
5-(3-bromopropyl)-1H-imidazole proper disposal procedures
This guide outlines the critical safety, segregation, and disposal protocols for 5-(3-bromopropyl)-1H-imidazole .[1][2]
Executive Summary: Immediate Action Card
| Parameter | Critical Information |
| Primary Hazards | Corrosive (H314) , Reproductive Toxin (H360) , Acute Toxicity (H302) .[3] |
| Waste Class | Halogenated Organic Waste . Strictly segregated from non-halogenated solvents. |
| Disposal Method | High-Temperature Incineration (via licensed vendor).[4] Do not drain dispose.[1][5][6] |
| Incompatibility | Strong oxidizers, strong acids, and active metals (e.g., Na, K). |
| Spill Response | Evacuate immediate area. absorb with inert material (Vermiculite/Sand). Do not use combustible materials (sawdust). |
Chemical Profile & Hazard Assessment
To dispose of this compound safely, one must understand its dual-nature reactivity.[6] It is not merely "chemical waste"; it is a bifunctional molecule containing a basic heterocycle and an alkylating side chain.
-
The Alkylating Risk (The Bromide): The 3-bromopropyl group is an electrophile. In biological systems, alkyl halides can alkylate DNA, leading to the H360 (Reproductive Toxicity) classification. This necessitates that all waste be treated as "Cytotoxic/Genotoxic" until destroyed.
-
The Corrosive Base (The Imidazole): The imidazole ring is basic (
). It can react exothermically with strong acids. Furthermore, the molecule can undergo intermolecular self-alkylation (polymerization) if stored in high concentrations or heated, potentially pressurizing waste containers.
Pre-Disposal Stabilization & Segregation
Effective disposal begins at the bench. Improper segregation is the leading cause of laboratory waste accidents and increased disposal costs.
Segregation Rules
-
Halogenated Stream: This compound must go into the "Halogenated Organic" waste stream due to the bromine atom. Mixing it with non-halogenated solvents (e.g., acetone, ethanol) often incurs significant surcharges from disposal vendors.
-
pH Control: Do not mix with strong acid wastes (e.g., Sulfuric acid, HCl) in the waste container. The neutralization heat can volatilize the halogenated components or cause container failure.
-
Solid vs. Liquid:
-
Pure Solid: Dispose of in the original container if possible, or a dedicated wide-mouth HDPE jar.
-
Solutions: Collect in a dedicated halogenated solvent carboy (e.g., "Green Label").[7]
-
Container Compatibility
-
Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Avoid: Metal containers (aluminum/steel) which may corrode or react with the alkyl bromide over time.
Step-by-Step Disposal Workflows
Workflow A: Solid Waste (Pure Substance or Contaminated Solids)
-
Containment: Place the solid substance or contaminated gloves/wipes into a clear, sealable polyethylene bag (min 4 mil thickness).
-
Secondary Containment: Place the sealed bag into a wide-mouth HDPE waste jar.
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "this compound" (Do not use abbreviations).
-
Hazards: Check "Toxic," "Corrosive," and "Halogenated."
-
-
Storage: Store in a Satellite Accumulation Area (SAA) away from heat until pickup.
Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Characterization: Confirm the solvent system.
-
If Aqueous:[7] Adjust pH to 6–9 before adding to waste (if protocol permits), or collect as "Aqueous Corrosive - Toxic."
-
If Organic: Pour into the Halogenated Solvent carboy.
-
-
Transfer: Use a funnel to prevent spills. Do not fill >90% to allow for thermal expansion.
-
Cap & Log: Cap immediately. Log the volume added on the container's accumulation log sheet.[7]
Visualizations: Decision & Logic Flow
Figure 1: Waste Segregation Decision Tree
This logic ensures the compound reaches the correct incineration stream without creating incompatible mixtures.
Caption: Segregation logic ensuring brominated organics enter the halogenated stream regardless of the carrier solvent.
Regulatory Compliance & Documentation
RCRA Classification (USA)
While this compound is not explicitly P-listed or U-listed, it is regulated under the "Characteristic" definitions if it exhibits:
-
Corrosivity (D002): If pH < 2 or > 12.5 (possible in concentrated solutions).
-
Toxicity: Due to the halogenated nature, it is universally treated as Hazardous Chemical Waste .
Labeling Requirements
Every container must bear a label including:
-
Full Chemical Name: this compound.
-
Generator Info: Lab Name, PI Name, Room Number.
Emergency Spill Response
Minor Spill (< 10 mL/g):
-
Alert nearby personnel.
-
Don PPE: Nitrile gloves (double gloved), goggles, lab coat.
-
Cover spill with vermiculite or chem-sorb pads .
-
Sweep into a dustpan and place in a hazardous waste bag.
-
Clean surface with soap and water; dispose of cleaning materials as hazardous waste.
Major Spill (> 100 mL/g):
-
Evacuate the lab immediately.
-
Secure the area (close doors).
-
Contact EHS/Emergency Services . Do not attempt cleanup without respiratory protection (SCBA) due to potential HBr or volatile organic vapors.
References
-
Merck/Sigma-Aldrich. (2025).[9] Safety Data Sheet: Imidazole derivatives and Halogenated Organics. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). RCRA Orientation Manual: Managing Hazardous Waste. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: this compound. Retrieved from
-
Boston University EHS. (2023). Chemical Waste Segregation Guide. Retrieved from
-
Temple University EHRS. (2024). Halogenated Solvents in Laboratories. Retrieved from
Sources
- 1. aksci.com [aksci.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. carlroth.com [carlroth.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. bucknell.edu [bucknell.edu]
- 8. chemos.de [chemos.de]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 5-(3-bromopropyl)-1H-imidazole
Executive Safety Summary
Immediate Action Required: Treat 5-(3-bromopropyl)-1H-imidazole not merely as an irritant, but as a functional alkylating agent . Standard laboratory PPE (lab coat, single nitrile gloves) is insufficient for prolonged handling due to the permeation risks associated with alkyl bromides.
Core Directive:
-
Primary Hazard: DNA Alkylation (Genotoxicity potential) & Severe Eye/Skin Irritation.
-
Required Engineering Control: Certified Fume Hood (Face velocity > 0.5 m/s).
-
Critical PPE: Double-gloving (Laminate liner recommended) and chemically resistant goggles.
Hazard Analysis & Mechanistic Insight (The "Why")
To ensure safety, one must understand the chemical behavior. This compound contains two distinct functional motifs that dictate its reactivity and toxicity profile:
-
The Alkyl Bromide Moiety (-(CH2)3-Br):
-
Mechanism: This is a primary alkyl halide. In biological systems, it acts as an electrophile capable of undergoing nucleophilic substitution (
). -
Risk: It can alkylate DNA bases (guanine/adenine), posing a latent risk of mutagenicity even if not explicitly classified as a carcinogen in all jurisdictions. This lipophilic tail also facilitates skin absorption.
-
-
The Imidazole Ring:
-
Mechanism: Acts as a base and a hydrogen bond donor/acceptor.
-
Risk: Contributes to tissue corrosion and severe eye damage.
-
GHS Classification Summary (Inferred from Structure-Activity Relationship):
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation |
| Serious Eye Damage | Cat 2A | H319: Causes serious eye irritation |
| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation |
| Germ Cell Mutagenicity | Suspected | Treat as Potential Mutagen (Precautionary) |
Personal Protective Equipment (PPE) Matrix
The following specifications are non-negotiable for handling >100 mg quantities.
Hand Protection Logic
Standard nitrile gloves degrade rapidly against alkyl halides.
| PPE Component | Specification | Rationale |
| Primary Glove (Inner) | Silver Shield® / 4H® (Laminate) | Impermeable Barrier: Laminate films provide >480 min breakthrough time for alkyl halides.[1] |
| Secondary Glove (Outer) | Nitrile (min 5 mil / 0.12 mm) | Dexterity & Grip: Protects the laminate glove from tears and provides grip. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient. Vapors/dust can bypass side shields; imidazoles cause severe corneal damage. |
| Respiratory | P100 + OV Cartridge | Only required if working outside a fume hood (Emergency only). |
| Body | Tyvek® Lab Coat / Apron | Standard cotton coats absorb alkylating agents, holding them against the skin. |
Visual Logic: PPE Selection Pathway[1][2]
Figure 1: Decision matrix for escalating PPE based on quantity and engineering controls.
Operational Protocol: Handling & Transfer
Objective: Prevent inhalation of dust and dermal contact during weighing/solubilization.
Step 1: Preparation
-
Don PPE: Put on Laminate gloves first, then Nitrile gloves. Tape cuffs if handling large volumes.
-
Prepare a "Solid Waste" container inside the hood specifically for contaminated wipes.
Step 2: Weighing (The Critical Step)
-
Never weigh on an open bench. Move the balance into the hood if possible.
-
If the balance is external:[4]
-
Tare a vial with its cap on.
-
Open the stock bottle inside the hood.
-
Transfer solid to the vial.
-
Wipe the exterior of the vial with a Kimwipe dampened with methanol (to remove invisible dust).
-
Cap tightly before removing from the hood to weigh.
-
Step 3: Solubilization
-
Add solvent (e.g., DCM, DMSO) slowly.
-
Caution: Alkyl halides can react exothermically with certain nucleophilic solvents or amines. Ensure cooling is available if mixing with reactive reagents.
Emergency Response & Disposal
Spill Response Workflow
Scenario: 500 mg solid spill inside the fume hood.
-
Alert: Announce "Chemical Spill."
-
Isolate: Close hood sash.
-
Neutralize/Clean:
Visual Logic: Spill Response
Figure 2: Step-by-step spill remediation workflow ensuring containment of genotoxic dust.
Disposal (Cradle-to-Grave)[2]
-
Waste Stream: Halogenated Organic Waste.
-
Labeling: Must explicitly state "Contains Alkyl Bromide – Potential Mutagen."
-
Destruction: High-temperature incineration is the only validated method for complete destruction of the brominated core.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: this compound (Structure & Hazard Inference). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. US Department of Labor. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
